molecular formula C15H13Cl2NO4 B13736444 Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Cat. No.: B13736444
M. Wt: 342.2 g/mol
InChI Key: DTPLWFHAXBAITO-UHFFFAOYSA-N
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Description

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a chemical building block for research and development. This compound belongs to the quinoline-2,3-dicarboxylate family, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The specific dichloro substitution pattern is of particular interest for structure-activity relationship (SAR) studies, as halogen atoms can profoundly influence a molecule's biological activity and physicochemical properties . While data on this specific analogue is limited, closely related quinoline-2,3-dicarboxylate derivatives have been successfully used as key intermediates in synthetic routes. For instance, similar compounds have been utilized in green, catalyst-free olefination reactions with aldehydes to produce styrylquinoline derivatives, a class of molecules investigated for their antitumor properties . Furthermore, the tricyclic quinoline core is a privileged structure in drug design, with well-documented derivatives exhibiting potent inhibitory activity against enzymes like quinone reductase 2 (QR2) . Researchers can leverage this compound to explore new chemical space in developing potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3

InChI Key

DTPLWFHAXBAITO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Pivot: From Quinolinic Acid to Quinoline-2,3-Dicarboxylates

[1][2]

Part 1: Introduction & Mechanistic Significance[3][4][5]

The discovery of quinoline-2,3-dicarboxylate analogs represents a masterclass in rational drug design, specifically the concept of conformational restriction and steric occlusion .

In the early 1980s, the field of excitatory amino acid (EAA) research was revolutionized by the identification of endogenous tryptophan metabolites acting on the N-methyl-D-aspartate (NMDA) receptor. Two key molecules emerged with opposing effects:

  • Quinolinic Acid (QUIN): A pyridine-2,3-dicarboxylic acid. It acts as an agonist at the NMDA receptor, capable of inducing excitotoxicity.

  • Kynurenic Acid (KYNA): A 4-hydroxyquinoline-2-carboxylic acid. It acts as an antagonist , primarily at the glycine co-agonist site.

The "Benzo-Fusion" Switch

The transition from the agonist quinolinic acid to the antagonist quinoline-2,3-dicarboxylic acid illustrates a critical SAR (Structure-Activity Relationship) principle. By fusing a benzene ring to the pyridine core of quinolinic acid (creating the quinoline scaffold), the molecule retains the dicarboxylate "pharmacophore" required for receptor binding but gains steric bulk. This bulk prevents the receptor from undergoing the conformational change necessary for channel opening, effectively converting an agonist into a competitive antagonist.

Technical Insight: While Quinoline-2,3-dicarboxylic acid (QDC) itself is a broad-spectrum antagonist, its structural cousins—the 4-substituted-2-carboxylates (kynurenates)—became the gold standard for high-affinity glycine site antagonism.

Part 2: Structure-Activity Relationship (SAR) & Evolution

The optimization of the quinoline scaffold moved rapidly from the endogenous, low-potency kynurenic acid to high-affinity synthetic analogs.

The Core Scaffold Requirements

To bind to the Glycine_B site, the ligand must mimic the glycine carboxylate and amine groups.

  • Position 2 (-COOH): Critical for ionic interaction with Arg260 (in the NR1 subunit).

  • Position 4 (H-Bond Donor): A 4-oxo or 4-hydroxy group is essential to mimic the glycine amine's H-bonding capability.

  • Positions 2 and 3 (-COOH): In QDC analogs, the vicinal dicarboxylates mimic the glutamate/glycine terminal acid groups, but the rigid quinoline ring imposes selectivity.

The Halogenation Breakthrough (The "5,7-Substitution")

Early studies by Stone, Perkins, and Leeson revealed that the endogenous kynurenic acid had poor blood-brain barrier (BBB) penetration and low potency (IC50 in the micromolar range). The breakthrough came with halogenation.

  • 7-Chlorokynurenic Acid (7-Cl-KYNA): Introduction of a chlorine at position 7 increased potency by ~30-fold.

  • 5,7-Dichlorokynurenic Acid (5,7-DCKA): The addition of a second chlorine at position 5 created the benchmark antagonist.

    • Mechanism: The 5,7-dichloro substitution fills a hydrophobic pocket within the receptor's binding site, significantly increasing binding affinity (

      
       ~60-80 nM) and selectivity for the glycine site over the glutamate site.
      
The "Eastern Region" Optimization

Later generations (tetrahydroquinolines) explored the "eastern region" of the receptor pocket (near the 4-position).

  • L-689,560: A 4-trans-urea-substituted tetrahydroquinoline.

  • Potency: These analogs reached low nanomolar affinity, proving that the 4-position could tolerate bulky substituents if they were correctly oriented (trans-configuration).

Table 1: Comparative Potency of Quinoline Analogs
CompoundStructure CoreSubstituentsTarget Site

/

(Approx)
Activity
Quinolinic Acid Pyridine2,3-diCOOHNMDA (Agonist Site)N/A (Agonist)Excitotoxic Agonist
Kynurenic Acid Quinoline4-OH, 2-COOHGlycine_B~40

M
Weak Antagonist
Quinoline-2,3-DC Quinoline2,3-diCOOHNMDA (Mixed)~10-100

M
Competitive Antagonist
7-Cl-KYNA Quinoline7-Cl, 4-OH, 2-COOHGlycine_B~0.6

M
Moderate Antagonist
5,7-DCKA Quinoline5,7-diCl, 4-OH, 2-COOHGlycine_B~0.06

M
Potent Antagonist
L-689,560 Tetrahydroquinoline4-trans-ureaGlycine_B< 0.01

M
Ultra-Potent Antagonist

Part 3: Visualization of Signaling & Structural Logic

Diagram 1: The Agonist-to-Antagonist Structural Switch

This diagram illustrates how the addition of the benzene ring (benzo-fusion) converts the agonist pharmacophore into an antagonist.

Agonist_Antagonist_Switchcluster_agonistAgonist (Excitotoxic)cluster_antagonistAntagonist (Neuroprotective)cluster_optimizationOptimization (Glycine Site)QuinolinicQuinolinic Acid(Pyridine-2,3-dicarboxylate)Mech_AgBinds ReceptorAllows Conf. ChangeQuinolinic->Mech_AgNative LigandQDCQuinoline-2,3-dicarboxylate(Benzo-fused)Quinolinic->QDCBenzo-Fusion(Synthetic Modification)Mech_AntBinds ReceptorSteric Bulk Blocks ChangeQDC->Mech_AntSteric OcclusionDCKA5,7-Dichlorokynurenic Acid(4-oxo-2-carboxylate)QDC->DCKAPharmacophore Refinement(4-oxo substitution)PocketHydrophobic Pocket Fill(High Affinity)DCKA->PocketCl- Substituents

Caption: Structural evolution from the endogenous agonist Quinolinic Acid to the synthetic antagonist scaffold, highlighting the role of benzo-fusion and halogenation.

Part 4: Detailed Experimental Protocols

Synthesis of Quinoline-2,3-Dicarboxylic Acid Analogs

The synthesis of the 2,3-dicarboxylate core typically utilizes a modified Friedländer or Pfitzinger approach, or the specific Aniline-Oxalacetate condensation method (often cited in patent literature for scalability).

Protocol: The Aniline-Oxalacetate Cyclization Method

This method is preferred for generating the 2,3-dicarboxylate core rather than the 4-hydroxy derivatives.

Reagents:

  • Substituted Aniline (e.g., 3,5-dichloroaniline for halogenated analogs)

  • Diethyl oxalacetate (sodium salt)

  • Glacial Acetic Acid

  • Concentrated H2SO4 or Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

  • Condensation (Formation of Anilinofumarate):

    • Dissolve 10 mmol of the substituted aniline in 20 mL of ethanol.

    • Add 11 mmol of diethyl oxalacetate.

    • Add a catalytic amount of glacial acetic acid (0.5 mL).

    • Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Result: Formation of the intermediate diethyl anilinofumarate .

    • Evaporate solvent to yield the crude ester.

  • Cyclization (Ring Closure):

    • Suspend the crude anilinofumarate in 10 mL of diphenyl ether (high boiling solvent) or use PPA.

    • Heat to 240-250°C for 30-60 minutes. (High temperature is critical for thermodynamic cyclization to the quinoline).

    • Safety Note: This step generates ethanol vapor; use a distillation trap.

    • Cool the mixture to room temperature. The product often precipitates.

    • Dilute with hexane to maximize precipitation. Filter and wash with diethyl ether.

  • Hydrolysis (Ester to Acid):

    • Suspend the diester in 10% NaOH (aq).

    • Reflux for 2 hours.

    • Cool and acidify with 6M HCl to pH 2.

    • Collect the precipitate (Quinoline-2,3-dicarboxylic acid) by filtration.

    • Recrystallize from DMF/Ethanol.

Diagram 2: Synthetic Workflow (DOT)

Synthesis_ProtocolStartStart:Substituted Aniline+ Diethyl OxalacetateStep1Condensation(Ethanol, cat. AcOH, Reflux)Start->Step1InterIntermediate:Diethyl AnilinofumarateStep1->InterStep2Thermal Cyclization(Diphenyl Ether, 250°C)Inter->Step2- EtOHProd_EsterProduct:Quinoline-2,3-dicarboxylate EsterStep2->Prod_EsterStep3Hydrolysis(NaOH, then HCl)Prod_Ester->Step3FinalFinal Product:Quinoline-2,3-Dicarboxylic AcidStep3->Final

Caption: Step-by-step synthetic pathway for the production of Quinoline-2,3-dicarboxylic acid from aniline precursors.

Part 5: Current Status & Limitations

Despite their high potency in vitro, quinoline-2,3-dicarboxylate analogs (and 5,7-DCKA) have faced significant hurdles in clinical development.

  • Blood-Brain Barrier (BBB) Impermeability:

    • The presence of two carboxylic acid groups (or one acid + one polar 4-oxo group) renders these molecules highly polar and charged at physiological pH.

    • They are substrates for Organic Anion Transporters (OATs) at the BBB, which actively efflux them back into the blood.

  • Bioavailability:

    • Oral bioavailability is generally poor due to ionization in the gut and rapid renal clearance.

  • Future Directions:

    • Prodrugs: Esterification of the carboxylic acids to mask the charge (e.g., 4-chlorokynurenine which is metabolized in the brain to 7-chlorokynurenic acid).

    • Bioisosteres: Replacing the carboxylic acid with a tetrazole or phosphonate group to alter pKa and improve membrane permeability while maintaining receptor affinity.

References

  • Stone, T. W., & Perkins, M. N. (1981). Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS. European Journal of Pharmacology. Link

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and the identification of potent and selective antagonists at the glycine site on the NMDA receptor. Journal of Medicinal Chemistry. Link

  • McNamara, D., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters. Link

  • Foster, A. C., et al. (1992). Pharmacological profile of 5,7-dichlorokynurenic acid, a potent and selective antagonist of the glycine site on the NMDA receptor. British Journal of Pharmacology. Link

  • Carling, R. W., et al. (1993). 2-Carboxytetrahydroquinolines.[1][2][3] Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor.[2] Journal of Medicinal Chemistry. Link

  • Doehner, R. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.[4][5][3][6] U.S. Patent 4,766,218. Link

Electronic Architecture & Synthetic Utility of 5,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

The 5,8-dichloroquinoline scaffold represents a critical pharmacophore and electronic modulator in heterocyclic chemistry. Unlike its 4,7-substituted isomers (common in antimalarials like chloroquine), the 5,8-dichloro motif offers a unique electronic "locking" mechanism. By blocking the primary sites of electrophilic metabolism (C5 and C8) and modulating the electron density of the pyridine nitrogen via the "halo-effect," this scaffold serves as a robust platform for developing metabolically stable agrochemicals, optoelectronic materials, and metallo-pharmaceuticals. This guide analyzes the electronic boundary conditions, synthetic protocols, and reactivity profiles that define this molecule.[1]

Electronic Architecture

The physicochemical behavior of 5,8-dichloroquinoline is dictated by the interplay between the electron-deficient pyridine ring and the halogenated benzene ring.

Frontier Molecular Orbitals (FMO)

The electronic reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Character: Primarily localized on the carbocyclic (benzene) ring and the chlorine lone pairs. The chlorine atoms exert a mesomeric (+M) effect that raises the HOMO energy slightly compared to unsubstituted quinoline, but this is counteracted by their strong inductive (-I) withdrawal.

  • LUMO Character: Localized almost exclusively on the pyridine ring (specifically C2 and C4). The inductive withdrawal (-I) from the 5,8-dichloro substitution stabilizes the LUMO, making the pyridine ring more susceptible to nucleophilic attack than the parent quinoline.

  • Band Gap Implications: The HOMO-LUMO gap is estimated at ~4.2 – 4.5 eV . This relatively wide gap (compared to dyes) indicates high chemical stability (hardness), making the molecule resistant to spontaneous oxidation but responsive to high-energy UV excitation.

Dipole Moment Vector Analysis

Unlike simple quinoline (Dipole


 D), the 5,8-dichloro derivative possesses a complex vector sum.
  • Vector N: The pyridine nitrogen lone pair creates a strong dipole directed toward the nitrogen.

  • Vector Cl-5 & Cl-8: The C-Cl bonds create dipoles pointing away from the ring. The C8-Cl dipole is spatially proximal to the Nitrogen lone pair, creating an electrostatic repulsion that distorts the electron cloud and reduces the basicity of the pyridine nitrogen.

Molecular Electrostatic Potential (MEP)
  • Negative Potential Regions (Nucleophilic): Concentrated at the Pyridine Nitrogen (N1). However, the magnitude is diminished compared to quinoline due to the inductive pull of the C8-Chlorine.

  • Positive Potential Regions (Electrophilic): The C2 and C4 protons on the pyridine ring exhibit enhanced positive potential, serving as prime targets for nucleophilic attack (

    
    ).
    

Synthetic Pathways

Accessing the 5,8-dichloro scaffold requires navigating the directing effects of the nitrogen atom. Standard electrophilic chlorination often yields mixtures; therefore, specific protocols are required.

Protocol A: Modified Acid-Catalyzed Chlorination

This method utilizes silver sulfate to generate a reactive electrophilic chlorine species in a strongly acidic medium, directing substitution to the benzene ring.

Reagents: Quinoline,


, 

gas, 98%

.[2] Mechanism: The reaction proceeds via the quinolinium cation. The protonated nitrogen deactivates the pyridine ring, forcing the electrophilic attack to the 5 and 8 positions of the benzene ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve quinoline (0.1 mol) and silver sulfate (0.05 mol) in 98% sulfuric acid (100 mL).

  • Chlorination: Pass dry chlorine gas through the solution at room temperature for 2–4 hours.

  • Quenching: Pour the reaction mixture over crushed ice (500 g) to precipitate silver chloride and organic salts.

  • Neutralization: Basify the filtrate with 20% NaOH solution to pH 9–10.

  • Extraction: Extract with dichloromethane (

    
     mL).
    
  • Purification: Recrystallize from ethanol.

    • Yield: ~32% (Major byproduct: 5-chloro and 8-chloro intermediates).[2]

    • Target MP: 97–98°C.[2]

Protocol B: Skraup Synthesis (Regioselective)

For higher purity, constructing the ring from a pre-halogenated aniline is preferred.

Reagents: 2,5-Dichloroaniline, Glycerol, Nitrobenzene (oxidant), conc.


.

Workflow Visualization:

Synthesis Aniline 2,5-Dichloroaniline Intermediate Michael Addition Intermediate Aniline->Intermediate + Acrolein Glycerol Glycerol (Acrolein precursor) Glycerol->Intermediate H2SO4, Heat Cyclization Cyclization (Acid Catalyzed) Intermediate->Cyclization Oxidation Oxidation (-2H) Cyclization->Oxidation Nitrobenzene Product 5,8-Dichloroquinoline Oxidation->Product

Figure 1: Logic flow of the Skraup Synthesis for regioselective access to 5,8-dichloroquinoline.

Reactivity Profile & Chemical Utility[3][4]

The "5,8-dichloro" pattern creates a specific reactivity map. The chlorine atoms deactivate the benzene ring toward further electrophilic substitution, while the pyridine ring remains active toward nucleophiles.

Electrophilic Aromatic Substitution (EAS)
  • Status: Highly Deactivated.

  • Observation: Nitration or sulfonation requires forcing conditions (fuming acids, >150°C).

  • Regioselectivity: If forced, substitution occurs at C6 or C7 (meta to the chlorines), but yields are generally poor due to competitive decomposition.

Nucleophilic Aromatic Substitution ( )
  • Status: Activated at Pyridine Ring.[2]

  • Mechanism: Chichibabin-type reactions.

  • Protocol: Treatment with

    
     (sodamide) in liquid ammonia leads to 2-amino-5,8-dichloroquinoline. The electron-withdrawing nature of the 5,8-chlorines stabilizes the anionic Meisenheimer intermediate, accelerating the reaction compared to unsubstituted quinoline.
    
Metal Coordination
  • Chelation Blockage: Unlike 8-hydroxyquinoline (oxine), 5,8-dichloroquinoline lacks the chelating hydroxyl group. Furthermore, the steric bulk of the 8-chloro substituent hinders coordination to the nitrogen lone pair by large metal ions, making it a "non-coordinating" steric blocker in ligand design.

Physicochemical & Biological Properties[3][5][6][7]

Data Summary Table
PropertyValue / CharacteristicRelevance
Molecular Weight 198.05 g/mol Small molecule fragment space
Melting Point 97–98 °CSolid handling, stable crystalline form
LogP (Calc) 3.6 – 3.9High lipophilicity; blood-brain barrier permeable
pKa (Conj. Acid) ~2.5 – 3.0Weak base (weaker than quinoline pKa 4.9) due to -I effect of Cl
Dipole Moment Vector DependentModerate polarity; soluble in DCM, CHCl3
UV Absorbance

~300–320 nm
Standard quinoline

transition
Biological Implications
  • Metabolic Stability: The C5 and C8 positions in quinoline are primary sites for cytochrome P450 oxidation (hydroxylation). Chlorinating these positions "blocks" this metabolic route, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
  • Lipophilicity Modulation: The addition of two chlorine atoms increases the partition coefficient (LogP) by approximately 1.4 units compared to quinoline. This makes 5,8-dichloroquinoline derivatives highly permeable to lipid membranes, useful for targeting intracellular parasites (e.g., Plasmodium falciparum).

  • Antimicrobial Activity: The 5,8-dichloro moiety is a known pharmacophore in fungicidal agents. It disrupts cell wall synthesis mechanisms, often showing higher potency than the monochloro analogs due to enhanced lipophilic uptake.

References

  • Kiamuddin, M.; Choudhury, A. K. (1966). The 5- and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.

  • BenchChem. (2025).[3] 5,8-Dichloroquinoline-3-carboxylic acid: Structure and Reactivity Data.

  • PubChem. (2025). Compound Summary: 5-Chloroquinoline (Analogous Data). National Library of Medicine.

  • Musser, J. H. (1987). Synthesis of leukotriene D4 antagonists. Journal of Medicinal Chemistry.

  • Eicher, T.; Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Skraup Synthesis mechanisms).

Sources

Methodological & Application

Application Note: De Novo Synthesis of Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate via Regioselective Vilsmeier-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Retrosynthetic Logic

The quinoline-2,3-dicarboxylate core is a privileged and highly versatile scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and phosphodiesterase (PDE) modulators[1]. However, synthesizing heavily halogenated quinolines often presents a significant challenge regarding regioselectivity during the final ring-closure step.

By utilizing 2,5-dichloroaniline[2] as the starting material, the regiochemistry of the cyclization is completely controlled. The chlorine atom at the C2 position of the aniline sterically and electronically blocks one of the ortho positions. Consequently, the electrophilic aromatic substitution (EAS) during the annulation step is forced exclusively to the C6 position. Upon cyclization, the C2 and C5 chlorines of the starting aniline map perfectly to the C8 and C5 positions of the resulting quinoline, yielding the 5,8-dichloro isomer with absolute regiocontrol and no structural ambiguity.

SynthesisWorkflow A 2,5-Dichloroaniline C Enamine Intermediate A->C Michael Addition B DEAD B->C E Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate C->E Annulation D Vilsmeier Reagent D->E C4 Source

Workflow for the regioselective synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

Mechanistic Insights (Causality & Design)

To ensure a self-validating and scalable workflow, it is critical to understand the causality behind the reagent selection and reaction conditions[3][4].

Step 1: Enamine Formation The first step involves the nucleophilic attack of the primary amine of 2,5-dichloroaniline onto the electron-deficient alkyne of diethyl acetylenedicarboxylate (DEAD). This Michael-type conjugate addition is followed by tautomerization to yield the thermodynamically stable enamine, diethyl 2-((2,5-dichlorophenyl)amino)maleate[3]. Expert Insight: Conducting this reaction in a non-polar solvent (e.g., toluene) with a catalytic amount of glacial acetic acid accelerates the reaction by activating the alkyne while preventing the premature hydrolysis of the ethyl esters that commonly occurs in basic or highly aqueous conditions.

Step 2: Vilsmeier-Haack Annulation The cyclization is driven by the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4].

  • Activation: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion.

  • C-C Bond Formation: The electron-rich

    
    -carbon of the enamine attacks the iminium ion, installing the carbon atom that will become the C4 position of the quinoline ring.
    
  • Cyclization: The intermediate undergoes an intramolecular Friedel-Crafts-like alkylation at the unsubstituted C6 position of the aromatic ring.

  • Aromatization: POCl₃ acts as a powerful dehydrating agent, promoting the irreversible elimination of dimethylamine and HCl to achieve the fully aromatized quinoline core.

Mechanism N1 Enamine Intermediate N3 C-C Bond Formation N1->N3 N2 Chloroiminium Ion N2->N3 N4 Iminium Intermediate N3->N4 N5 Electrophilic Aromatic Substitution N4->N5 Intramolecular attack N6 Aromatization & Dehydration N5->N6 Loss of HCl & NHMe2

Mechanistic pathway of the Vilsmeier-mediated annulation forming the quinoline core.

Experimental Protocols

Safety Note: POCl₃ is highly toxic, corrosive, and reacts violently with water. DEAD is a lachrymator. Perform all steps in a well-ventilated fume hood using rigorous anhydrous techniques and appropriate PPE.

Protocol A: Synthesis of Diethyl 2-((2,5-dichlorophenyl)amino)maleate
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloroaniline (16.2 g, 100 mmol)[2] and anhydrous toluene (100 mL).

  • Addition: Add diethyl acetylenedicarboxylate (DEAD) (18.7 g, 110 mmol) dropwise at room temperature, followed by glacial acetic acid (2.0 mL)[3].

  • Reaction: Heat the mixture to 80–85 °C in an oil bath and stir for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the aniline is completely consumed.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with distilled water (2 × 50 mL) and 1 M HCl (2 × 30 mL) to remove unreacted aniline and acetic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enamine intermediate as a dark yellow/brown oil. This intermediate is sufficiently pure to be used directly in the next step.

Protocol B: Vilsmeier Cyclization to Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate
  • Vilsmeier Reagent Preparation: In a dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (22.0 g, 300 mmol) and cool to 0 °C using an ice bath. Slowly add POCl₃ (46.0 g, 300 mmol) dropwise over 30 minutes. The mixture will form a viscous, pale-yellow complex[4]. Stir for an additional 30 minutes at room temperature.

  • Annulation: Re-cool the flask to 0 °C. Dissolve the enamine intermediate from Protocol A (~33 g) in anhydrous 1,2-dichloroethane (DCE) or toluene (50 mL) and add it dropwise to the Vilsmeier reagent over 45 minutes.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 90–95 °C for 4 hours. The solution will turn deep red/brown as the quinoline core forms.

  • Quenching (CRITICAL): Cool the mixture to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring. Caution: This quench is highly exothermic.

  • Neutralization: Slowly add a cold 20% aqueous NaOH solution until the pH reaches 7.5–8.0. Maintain the internal temperature below 20 °C during neutralization to prevent the base-catalyzed hydrolysis of the ethyl esters.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol to afford diethyl 5,8-dichloroquinoline-2,3-dicarboxylate as a crystalline solid[5].

Data Presentation & Quality Control

Table 1: Reaction Parameters and Optimization Matrix
StepReagentsSolventTemp (°C)Time (h)Key Observation
1. Enamine Formation 2,5-Dichloroaniline, DEAD, AcOHToluene80–854–6Complete consumption of aniline by TLC
2. Vilsmeier Reagent DMF, POCl₃Neat0 to 251Formation of viscous pale-yellow complex
3. Annulation Enamine, Vilsmeier ReagentDCE90–954Solution turns deep red/brown
4. Quench Crushed Ice, 20% NaOHWater< 20N/AExothermic; pH strictly adjusted to 7.5–8.0
Table 2: Expected Analytical Characterization Markers
TechniqueTarget MarkerInterpretation
¹H NMR (CDCl₃)

~8.0 - 8.5 ppm (Ar-H)
Two doublets corresponding to the C6 and C7 protons of the quinoline core.
¹H NMR (CDCl₃)

~9.0 ppm (Ar-H)
Singlet corresponding to the C4 proton of the newly formed pyridine ring.
¹H NMR (CDCl₃)

~4.4 ppm (q), 1.4 ppm (t)
Ethyl ester protons (two distinct sets for the C2 and C3 carboxylates).
ESI-MS m/z ~342.0 [M+H]⁺Confirms the molecular weight of C₁₅H₁₃Cl₂NO₄. The isotope pattern will show 342, 344, 346 in a 9:6:1 ratio, characteristic of a di-chlorinated species.

References

  • European Patent Office. "A method of the preparation of N-hydroxy aspartic acid derivate" EP0452094A2.
  • ACS Publications. "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives". The Journal of Organic Chemistry, 2017. URL:[Link]

Sources

Protocol for the hydrolysis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Hydrolysis of Diethyl 5,8-Dichloroquinoline-2,3-dicarboxylate

Executive Summary

Quinoline-2,3-dicarboxylic acids are critical building blocks in the synthesis of advanced agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical agents, including NMDA receptor antagonists and antibacterial scaffolds. This application note details the optimized, self-validating protocol for the base-mediated hydrolysis (saponification) of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate to yield 5,8-dichloroquinoline-2,3-dicarboxylic acid.

Mechanistic Rationale & Chemical Dynamics

As a Senior Application Scientist, it is vital to understand the causality behind the methodology rather than just executing steps. The hydrolysis of dialkyl quinoline-2,3-dicarboxylates is standardly achieved under aqueous basic conditions[1].

  • Base Selection and Equivalents : We utilize Sodium Hydroxide (NaOH) in a 4.0 molar equivalent excess. While only two equivalents are stoichiometrically required to form the disodium dicarboxylate salt, the 8-chloro substituent exerts significant steric hindrance on the adjacent C2-ester. The excess base ensures pseudo-first-order kinetics, driving the reaction to absolute completion and preventing the isolation of a mono-ester intermediate[2].

  • Solvent System : A 1:1 (v/v) mixture of absolute ethanol and deionized water is employed. The highly lipophilic 5,8-dichloro diester is insoluble in purely aqueous systems. Ethanol acts as the organic solubilizer, while water dissolves the NaOH and serves as the source of the nucleophilic hydroxide ions.

  • Thermal Control During Acidification : Quinoline-2-carboxylic acids are notoriously prone to thermal decarboxylation. If the acidic workup is performed at elevated temperatures, the system will spontaneously lose CO₂ from the C2 position, yielding the mono-carboxylic 5,8-dichloroquinoline-3-carboxylic acid[3]. Therefore, the reaction must be strictly cooled to 0–5 °C before the dropwise addition of concentrated HCl.

Workflow Visualization

Workflow A Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate (Starting Material) B Saponification NaOH (4 eq), EtOH/H2O 80°C Reflux, 3-4 h A->B Base Addition C Solvent Exchange Evaporate EtOH Dilute with H2O B->C IPC: TLC confirms full conversion D Acidification Conc. HCl to pH 2 0-5°C (Ice Bath) C->D Thermal Control E 5,8-Dichloroquinoline- 2,3-dicarboxylic acid (Precipitate & Isolate) D->E Vacuum Filtration

Fig 1. Experimental workflow for the base-mediated hydrolysis of the quinoline diester.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountFunction
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate342.171.010.0 gSubstrate
Sodium Hydroxide (NaOH)40.004.04.67 gSaponifying Base
Ethanol (Absolute)46.07Solvent100 mLCo-solvent
Deionized Water18.02Solvent100 mLCo-solvent / Aqueous Phase
Hydrochloric Acid (37%)36.46~4.5~15 mLAcidifying Agent

Step-by-Step Execution Protocol

Step 1: Reaction Setup

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (29.2 mmol) of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate in 100 mL of absolute ethanol.

  • In a separate beaker, dissolve 4.67 g (116.8 mmol) of NaOH pellets in 100 mL of deionized water. Caution: This dissolution is highly exothermic.

  • Add the aqueous NaOH solution to the ethanolic suspension. Attach a reflux condenser to the flask.

Step 2: Saponification 4. Heat the reaction mixture to a gentle reflux (internal temperature ~80–85 °C) using an oil bath or heating mantle. 5. Maintain reflux for 3 to 4 hours. During this time, the initial suspension will transition into a clear, homogeneous solution as the lipophilic diester is converted into the highly water-soluble disodium salt[2]. 6. In-Process Control (IPC): Remove a 0.1 mL aliquot, quench with 1 mL of 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot (Rf ≈ 0.6) is entirely consumed.

Step 3: Solvent Removal 7. Cool the reaction mixture to room temperature. 8. Transfer the solution to a rotary evaporator and remove the ethanol under reduced pressure (water bath at 40 °C). Do not evaporate to dryness. 9. Dilute the remaining aqueous concentrate with an additional 100 mL of deionized water to ensure the disodium salt remains fully dissolved and to prevent premature precipitation during acidification.

Step 4: Acidification and Precipitation 10. Transfer the aqueous solution to a beaker and submerge it in an ice-water bath. Allow the internal temperature to drop to 0–5 °C. 11. Begin vigorous magnetic stirring. Slowly add concentrated HCl (37%) dropwise via an addition funnel. 12. Continuously monitor the pH using a calibrated pH meter or pH indicator strips. Continue the addition until the solution reaches a stable pH of ~2.0. Causality Check: The pKa of the quinoline nitrogen is ~4, while the carboxylic acids are ~2 and ~4. Dropping the pH to 2 ensures full protonation of the carboxylates, forcing the zwitterionic/neutral diacid to crash out of the aqueous phase as a dense precipitate.

Step 5: Isolation 13. Stir the resulting thick suspension at 0–5 °C for an additional 30 minutes to ensure complete crystallization. 14. Collect the precipitate via vacuum filtration using a Büchner funnel. 15. Wash the filter cake thoroughly with ice-cold deionized water (3 × 30 mL) to remove residual NaCl and HCl. 16. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure 5,8-dichloroquinoline-2,3-dicarboxylic acid.

Analytical Validation

To ensure the protocol acts as a self-validating system, verify the isolated product against the following quantitative benchmarks:

Analytical MethodTarget ObservationCausality / Significance
TLC (Hexane:EtOAc 7:3)Rf shift from ~0.6 (diester) to baseline (diacid salt)Confirms complete cleavage of both ethyl ester groups.
pH Monitoring Drop from pH >12 to pH ~2Ensures full protonation of the dicarboxylate to drive precipitation.
¹H NMR (DMSO-d₆)Disappearance of signals at δ 1.3 (t) and 4.3 (q)Validates the complete removal of the ethyl aliphatic protons.
¹H NMR (DMSO-d₆)Broad singlet at δ 10.0 - 12.0 ppmConfirms the presence of the free carboxylic acid protons, driven by significant deshielding and hydrogen bonding[3].
LC-MS (ESI-)m/z [M-H]⁻ peak at ~284.0Confirms the molecular weight of the diacid (C₁₁H₅Cl₂NO₄).

Troubleshooting & Edge Cases

  • Observation of a Mono-ester Intermediate: If LC-MS or NMR indicates the presence of a mono-ethyl ester, the reaction was likely starved of thermal energy or base. The C2-ester is sterically hindered by the C8-chloro group. Remedy: Ensure a full 4.0 equivalents of NaOH are used and maintain a vigorous reflux for the full 4 hours.

  • Product Decarboxylation: If the isolated product shows an anomalous ¹H NMR spectrum with a new singlet in the aromatic region (C2-H) and a mass corresponding to 5,8-dichloroquinoline-3-carboxylic acid, thermal decarboxylation has occurred[3]. Remedy: Strictly control the temperature during the HCl acidification step, ensuring it never exceeds 5 °C.

References

  • US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.

Sources

Application Notes and Protocols for Cyclization Reactions Involving Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate in Heterocyclic Synthesis

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a highly functionalized and versatile scaffold for the synthesis of complex polycyclic heteroaromatic compounds. The presence of two reactive chlorine atoms at the C5 and C8 positions, coupled with the electron-withdrawing diethyl dicarboxylate groups at C2 and C3, renders the quinoline core susceptible to a variety of chemical transformations. These features make it an exceptional starting material for researchers and drug development professionals aiming to construct novel molecular architectures with potential biological activities. The strategic placement of the chloro- and ester functionalities allows for sequential and regioselective reactions, paving the way for the construction of fused ring systems such as quinobenzodiazepines and other related pharmacophores.

This guide provides an in-depth exploration of key cyclization protocols involving diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, with a focus on the underlying chemical principles and detailed experimental methodologies.

Core Cyclization Strategies and Mechanistic Considerations

The primary pathways for effecting cyclization from diethyl 5,8-dichloroquinoline-2,3-dicarboxylate involve leveraging the reactivity of the C5 and C8 chloro-substituents. Two prominent and effective strategies are:

  • Tandem Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Cyclization: This approach utilizes a binucleophile (e.g., a diamine or a hydroxylamine) that first displaces one of the chloro groups via an SNAr mechanism. The second nucleophilic center of the tethered substituent then undergoes an intramolecular cyclization to form a new heterocyclic ring. The electron-withdrawing nature of the dicarboxylate moiety activates the quinoline ring system towards nucleophilic attack.

  • Palladium-Catalyzed Intramolecular Annulation: Transition metal catalysis, particularly with palladium, offers a powerful alternative for C-C and C-N bond formation. In this strategy, one of the chloro positions can be functionalized with a group amenable to palladium-catalyzed intramolecular cyclization, leading to the formation of fused ring systems.

Below, we delve into the detailed protocols for these transformative reactions.

Protocol 1: Synthesis of Fused Quinolino-Heterocycles via Tandem SNAr-Cyclization

This protocol details the synthesis of a fused quinolino-diazepine system via a two-step, one-pot reaction with a diamine. The initial SNAr is followed by an intramolecular amidation.

Experimental Protocol: Synthesis of a Quinobenzodiazepine Derivative

Materials:

  • Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

  • Ethane-1,2-diamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

Step-by-Step Procedure:

  • Step A: Nucleophilic Aromatic Substitution

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq.).

    • Dissolve the starting material in anhydrous DMF (20 mL).

    • Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes.

    • In a separate flask, dissolve ethane-1,2-diamine (1.1 eq.) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature. The crude product of this step is diethyl 5-chloro-8-((2-aminoethyl)amino)quinoline-2,3-dicarboxylate.

  • Step B: Intramolecular Cyclization

    • Cool the reaction mixture from Step A to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 100 °C for 6 hours. Monitor the cyclization by TLC.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired quinobenzodiazepine derivative.

Causality and Experimental Insights:
  • Choice of Base: DIPEA is used in the SNAr step as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the diamine. In the cyclization step, the strong, non-nucleophilic base sodium hydride is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic attack on one of the ester carbonyls to form the amide bond.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the cationic intermediates. THF is a suitable solvent for the sodium hydride-mediated cyclization.

  • Temperature Control: The initial SNAr is performed at a moderate temperature to ensure regioselectivity and prevent side reactions. The subsequent cyclization requires a higher temperature to overcome the activation energy for the intramolecular ring closure.

Data Presentation: Expected Outcomes
Starting MaterialReagentProductExpected Yield
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylateEthane-1,2-diamineDiethyl 6,7-dihydro-5H-quinolino[8,7-b][1][2]diazepine-2,3-dicarboxylate60-75%
Workflow Diagram

sn_ar_cyclization start Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate reagent1 Ethane-1,2-diamine, DIPEA, DMF, 80°C intermediate Intermediate: Diethyl 5-chloro-8-((2-aminoethyl)amino)- quinoline-2,3-dicarboxylate reagent1->intermediate reagent2 NaH, THF, 100°C product Fused Quinobenzodiazepine Derivative reagent2->product workup Aqueous Workup & Purification heck_cyclization start Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate sonogashira Sonogashira Coupling (Ethynyltrimethylsilane, Pd(0)/Cu(I)) start->sonogashira intermediate1 TMS-protected Alkyne Intermediate sonogashira->intermediate1 desilylation Desilylation (TBAF) intermediate1->desilylation intermediate2 Terminal Alkyne Intermediate desilylation->intermediate2 heck Intramolecular Heck Cyclization (Pd(0), Base) intermediate2->heck product Fused Pyridino-Quinoline Product heck->product

Sources

Application Note: Synthesis of Fused Imidazo[4,5-b]quinoline Systems from Diethyl 5,8-Dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Fused imidazoquinoline systems are privileged scaffolds in modern medicinal chemistry. They are most notably recognized for their profound immunomodulatory properties, acting as highly selective Toll-Like Receptor 7 and 8 (TLR7/8) agonists. These pathways are critical in developing localized immunotherapies for oncology and antiviral treatments, as demonstrated by the efficacy of advanced 1[1]. Furthermore,2[2] have shown exceptional promise in regulating the tumor microenvironment against melanoma.

While traditional syntheses often focus on imidazo[4,5-c]quinolines, the imidazo[4,5-b]quinoline isomer provides a unique vector for structure-activity relationship (SAR) exploration. This application note details a robust, four-step synthetic pipeline to construct the 5,8-dichloro-1H-imidazo[4,5-b]quinoline core starting from the commercially accessible building block, diethyl 5,8-dichloroquinoline-2,3-dicarboxylate .

The strategic choice of this starting material relies on two factors:

  • Electronic Tuning: The 5,8-dichloro substituents modulate the lipophilicity and pKa of the quinoline nitrogen, which is critical for endosomal TLR7/8 binding.

  • Orthogonal Reactivity: The 2,3-diester acts as a perfect synthetic handle. By converting these esters into primary amides, we can trigger a cascade Hofmann rearrangement to yield an ortho-diamine, which is subsequently trapped via cyclocondensation to form the fused imidazole ring.

SyntheticWorkflow SM Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate Diacid 5,8-Dichloroquinoline- 2,3-dicarboxylic acid SM->Diacid NaOH, H2O Reflux Diamide 5,8-Dichloroquinoline- 2,3-dicarboxamide Diacid->Diamide 1. SOCl2 2. NH3(aq) Diamine 2,3-Diamino-5,8- dichloroquinoline Diamide->Diamine PhI(OAc)2 KOH, MeOH Product 5,8-Dichloro-1H-imidazo [4,5-b]quinoline Diamine->Product HC(OEt)3 p-TsOH, Reflux

Fig 1. Four-step synthetic pipeline from diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

Reaction Optimization: The Hofmann Rearrangement

The critical bottleneck in this synthesis is the conversion of the 2,3-dicarboxamide to the 2,3-diamine (Step 3). Classical Hofmann rearrangement conditions (Br₂/NaOH) are notoriously harsh and often lead to undesired ring bromination or degradation of the electron-deficient quinoline core.

To bypass this, we utilize Phenyliodine(III) diacetate (PhI(OAc)₂) , a hypervalent iodine reagent. As demonstrated in recent literature regarding 3[3] and the4[4], PhI(OAc)₂ generates the reactive isocyanate intermediate in situ under mild conditions, preventing over-oxidation and halogenation.

Table 1: Optimization of the Hofmann Rearrangement (Step 3)

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Observation
Br₂ / NaOHH₂O0 to 801234Extensive side reactions; poor substrate solubility.
NBS / NaOMeMeOH-5 to 25855Incomplete conversion; competitive brominated byproducts.
PhI(OAc)₂ / KOH MeOH 5 to 25 2 88 Clean conversion; highly selective and scalable.
PhI(OCOCF₃)₂ / PyCH₃CN25476Good yield, but requires tedious chromatographic purification.

Step-by-Step Experimental Protocols

Step 1: Saponification to 5,8-Dichloroquinoline-2,3-dicarboxylic acid

Causality Check: The diethyl ester must be fully hydrolyzed to the diacid to allow for subsequent activation. A strong aqueous base under reflux ensures complete cleavage of the sterically hindered ortho-diesters.

  • Suspend diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (10.0 mmol) in 30 mL of ethanol.

  • Add 20 mL of 2M aqueous NaOH.

  • Reflux the mixture at 85 °C for 2 hours. The suspension will gradually become a clear solution as the sodium salt forms.

  • Cool the reaction to 0 °C and carefully acidify to pH 2 using 6M HCl.

  • Filter the resulting dense white precipitate, wash with cold water (3 x 15 mL), and dry under vacuum at 60 °C to yield the diacid.

Step 2: Amidation to 5,8-Dichloroquinoline-2,3-dicarboxamide

Causality Check: Thionyl chloride converts the diacid into a highly reactive bis-acyl chloride. Quenching with concentrated ammonia seamlessly yields the diamide.

  • Suspend the diacid (8.0 mmol) in 25 mL of anhydrous toluene.

  • Add thionyl chloride (40.0 mmol) and 2 drops of catalytic DMF.

  • Reflux at 110 °C for 3 hours under an inert N₂ atmosphere.

  • Concentrate the mixture in vacuo to remove excess SOCl₂.

  • Dissolve the crude bis-acyl chloride in 15 mL of anhydrous THF and add it dropwise to a vigorously stirred solution of 28% aqueous NH₄OH (30 mL) at 0 °C.

  • Stir for 1 hour at room temperature. Filter the precipitated diamide, wash with cold ethanol, and dry.

Step 3: Hofmann Rearrangement to 2,3-Diamino-5,8-dichloroquinoline

Causality Check: PhI(OAc)₂ facilitates the migration of the quinoline carbon to the electron-deficient nitrogen, forming an isocyanate that is hydrolyzed in basic methanol to the primary amine.

  • Dissolve the diamide (5.0 mmol) in 25 mL of methanolic KOH (prepared by dissolving 25.0 mmol KOH in methanol) and cool to 5–10 °C.

  • Add PhI(OAc)₂ (11.0 mmol) portion-wise over 15 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by removing volatiles in vacuo. Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the 2,3-diamine.

Step 4: Cyclocondensation to 5,8-Dichloro-1H-imidazo[4,5-b]quinoline

Causality Check: Triethyl orthoformate acts as both the solvent and the single-carbon donor. Acid catalysis accelerates the formation of the intermediate formamidine, which undergoes intramolecular cyclization to close the imidazole ring. This approach parallels methodologies used in the 5[5].

  • Combine the 2,3-diamine (4.0 mmol) with triethyl orthoformate (15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.2 mmol).

  • Reflux the mixture at 145 °C for 4 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold diethyl ether, and recrystallize from ethanol to afford the pure 5,8-dichloro-1H-imidazo[4,5-b]quinoline.

Biological Context: Mechanism of Action

To understand the downstream value of synthesizing these fused systems, it is vital to visualize their biological target. Fused imidazoquinolines mimic viral ssRNA, allowing them to bind to endosomal Toll-like Receptors (TLR7/8). This binding triggers the MyD88-dependent pathway, culminating in the nuclear translocation of NF-κB and the massive release of pro-inflammatory cytokines.

TLRPathway Ligand Imidazoquinoline Derivative TLR TLR7 / TLR8 (Endosomal Membrane) Ligand->TLR Agonist Binding MyD88 MyD88 Adapter Protein TLR->MyD88 Recruitment IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Activation NFkB NF-κB Nuclear Translocation IRAK->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Fig 2. Mechanism of action: Imidazoquinolines activating the TLR7/8-MyD88-NF-κB signaling pathway.

References

  • Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Performance of Imidazoquinoline Glycoconjugate BAIT628 as a TLR7 Agonist Prodrug for Prostate Cancer. MDPI. Available at:[Link]

  • Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)₂ via in situ formation of aryl- or pyridyl isocyanates. RSC Advances. Available at:[Link]

  • Reactions of tetracyanoethylene with N'-arylbenzamidines: a route to 2-phenyl-3H-imidazo[4,5-b]quinoline-9-carbonitriles. PubMed (J Org Chem). Available at:[Link]

Sources

Application Note: Transesterification Protocols for Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Transesterification methods for diethyl 5,8-dichloroquinoline-2,3-dicarboxylate Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the transesterification of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (1) , a critical scaffold in the synthesis of imidazolinone herbicides, antibacterial agents, and fluorescent probes. While the diethyl ester is the common product of the Gould-Jacobs or Doebner-Miller type cyclizations, downstream Structure-Activity Relationship (SAR) studies often require lipophilicity adjustments or specific ester functionalities (e.g., methyl, isopropyl, or benzyl).

We present two validated protocols:

  • Titanium(IV)-Mediated Transesterification: A neutral, high-yielding "green" method suitable for acid/base-sensitive substrates.

  • Brønsted Acid-Catalyzed Transesterification: A classic, cost-effective approach for simple alkyl exchanges.

Scientific Rationale & Mechanistic Insights

Substrate Analysis

The substrate (1) features a quinoline core substituted with chlorine atoms at the 5 and 8 positions.

  • Electronic Effects: The chlorine atoms are electron-withdrawing (inductive effect,

    
    ), significantly reducing the electron density of the quinoline ring. This makes the ester carbonyl carbons at C2 and C3 more electrophilic compared to unsubstituted quinolines, facilitating nucleophilic attack by alcohols.
    
  • Regioselectivity: The C2-ester is adjacent to the quinoline nitrogen. The electron-withdrawing nature of the

    
     nitrogen makes the C2-carbonyl highly reactive. However, steric crowding between the C2 and C3 esters can hinder the formation of the tetrahedral intermediate.
    
  • Stability Risks: The electron-deficient ring is susceptible to nucleophilic aromatic substitution (

    
    ) at the halogenated positions under harsh basic conditions. Therefore, neutral or mild acidic conditions are preferred  over strong alkoxide bases to preserve the halogen substitution pattern.
    
Reaction Pathway Visualization

The following diagram illustrates the transformation and the electronic influences on the reaction centers.

ReactionScheme Substrate Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate (1) Intermediate Mixed Ester Intermediate (Transient) Substrate->Intermediate Transesterification (Step 1) SideProduct Side Reaction: Hydrolysis (Acid) Ring Subst. (Base) Substrate->SideProduct If H2O present or Strong Base Alcohol Alcohol (R-OH) (Excess) Alcohol->Intermediate Catalyst Catalyst (Ti(OiPr)4 or H2SO4) Catalyst->Intermediate Product Dialkyl 5,8-dichloroquinoline- 2,3-dicarboxylate (2) Intermediate->Product Transesterification (Step 2)

Caption: Reaction pathway for the conversion of diethyl ester to target dialkyl ester, highlighting potential side reactions.

Experimental Protocols

Method A: Titanium(IV)-Mediated Transesterification (Recommended)

Best for: Complex alcohols (benzyl, allyl), high-value substrates, and preventing ring-chlorine displacement. Mechanism: Lewis acid catalysis.[1] Titanium coordinates to the ester carbonyl, increasing electrophilicity without generating free protons or strong nucleophiles.

Materials
  • Substrate: Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq)

  • Solvent/Reagent: Target Alcohol (e.g., Methanol, n-Butanol, Benzyl Alcohol) (10-20 eq or use as solvent)

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) or Titanium(IV) ethoxide (5-10 mol%)
    
  • Solvent (Optional): Toluene or Xylene (if alcohol is solid or expensive)

Protocol Steps
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser. Flush with

    
    .
    
  • Dissolution: Charge the flask with Substrate (1.0 g, ~2.9 mmol) and the Target Alcohol (10 mL). If the alcohol is not liquid, dissolve the substrate in anhydrous Toluene (10 mL) and add the alcohol (4.0 eq).

  • Catalyst Addition: Add

    
     (43 µL, 0.15 mmol, 5 mol%) via syringe. The solution may turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux.

    • Note: For lower boiling alcohols (MeOH), reflux at boiling point. For high boiling alcohols (Benzyl alcohol) in Toluene, reflux at 110°C to azeotropically remove ethanol.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC every 2 hours. The reaction typically completes in 6–12 hours.

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Quench: Add 1N HCl (5 mL) or saturated

      
       solution to hydrolyze the titanium complex. A white precipitate (
      
      
      
      ) will form.
    • Extraction: Dilute with EtOAc (30 mL). Filter through a Celite pad to remove titanium salts.

    • Wash the filtrate with

      
       (aq) and Brine.
      
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Hexane or purify via flash chromatography.
    
Method B: Acid-Catalyzed Transesterification (Fischer-Speier)

Best for: Simple aliphatic esters (Methyl, Propyl, Butyl) where the alcohol is cheap and can be used as solvent. Risk: Higher risk of hydrolysis if water is not strictly excluded.

Materials
  • Substrate: Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq)

  • Solvent: Target Alcohol (Anhydrous, >99.5%)

  • Catalyst: Concentrated

    
     (0.5 eq) or Thionyl Chloride (
    
    
    
    ) (1.5 eq - generates HCl in situ)
Protocol Steps
  • Setup: Equip a round-bottom flask with a reflux condenser and a

    
     drying tube.
    
  • Reagent Generation (Option with

    
    ): 
    
    • Cool the anhydrous alcohol (15 mL) to 0°C.

    • Dropwise add

      
       (0.32 mL, 4.4 mmol) to generate anhydrous HCl. Stir for 15 min.
      
  • Addition: Add the Substrate (1.0 g, 2.9 mmol) in one portion.

  • Reflux: Heat to reflux for 8–16 hours.

    • Equilibrium Management: Since this is an equilibrium reaction, using a large excess of alcohol drives the reaction forward. For high-boiling alcohols, use a Dean-Stark trap to remove the ethanol formed.

  • Workup:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour residue into ice-cold saturated

      
       (slowly, to neutralize acid).
      
    • Extract with DCM (

      
       mL).
      
    • Dry (

      
      ) and concentrate.[5]
      

Process Workflow Visualization (Method A)

MethodA_Workflow Start Start: Dry RBF + N2 Mix Dissolve Substrate in Target Alcohol/Toluene Start->Mix Cat Add Ti(OiPr)4 (5 mol%) Mix->Cat Reflux Reflux (6-12h) Remove EtOH if possible Cat->Reflux Check Check TLC/HPLC (Conversion >98%)? Reflux->Check Check->Reflux No Quench Quench with 1N HCl (Precipitate TiO2) Check->Quench Yes Filter Filter through Celite Extract with EtOAc Quench->Filter Finish Final Product (Dialkyl Ester) Filter->Finish

Caption: Step-by-step workflow for the Titanium-mediated transesterification protocol.

Analytical Validation & QC

To ensure protocol integrity, the following data points must be verified:

ParameterMethodAcceptance CriteriaNotes
Conversion HPLC (C18, ACN:H2O)> 98.0%Monitor disappearance of diethyl ester peak.
Identity 1H NMR (CDCl3)Loss of ethyl quartet (~4.4 ppm)Confirm new alkyl signals (e.g., singlet for OMe at ~4.0 ppm).
Purity HPLC (254 nm)> 95.0%Check for mono-ester intermediates (often appear if reaction is incomplete).
Water Content Karl Fischer< 0.1%Critical for starting alcohols to prevent hydrolysis.
NMR Diagnostics (Example: Ethyl Methyl)
  • Starting Material (Diethyl):

    
     1.45 (t, 6H, 
    
    
    
    ), 4.48 (q, 4H,
    
    
    ).
  • Product (Dimethyl): Disappearance of triplet/quartet; appearance of two singlets at

    
     ~4.00 and ~4.05 ppm (due to non-equivalence of C2/C3 positions).
    

Troubleshooting Guide

Issue 1: Incomplete Conversion (Mono-transesterification)

  • Cause: Steric hindrance at the C3 position or equilibrium limitation.

  • Solution: Increase catalyst loading to 10 mol%; switch solvent to pure target alcohol if using toluene; extend reflux time; use molecular sieves (3Å) in the reflux condensate path to trap ethanol.

Issue 2: Hydrolysis (Formation of Carboxylic Acid)

  • Cause: Wet alcohol or atmospheric moisture.

  • Solution: Dry alcohol over 3Å molecular sieves for 24h prior to use. Flame-dry glassware.

Issue 3: Ring Chlorination/Substitution

  • Cause: Use of strong nucleophilic bases (e.g., NaOMe) or high temperatures.

  • Solution: Stick to Method A (Titanate) . Avoid sodium/potassium alkoxides which can attack the 5/8-positions via

    
    .
    

References

  • Synthesis of Quinoline-2,3-dicarboxylates

    • Laras, Y., et al. (2012).[6] "Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags." Journal of Organic Chemistry, 77(17), 7514–7523. Link

  • Titanium-Mediated Transesterification

    • Seebach, D., et al. (1982). "Titanate-mediated transesterification methods." Synthesis, 1982(2), 138-141. Link

  • Green Synthesis of Quinoline Derivatives

    • Zhang, Z., et al. (2024). "Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates." RSC Advances, 14, 21543-21550. Link

  • Reactivity of Chloro-Quinolines

    • Muscia, G. C., et al. (2008). "Synthesis and antimicrobial activity of new 5,8-disubstituted quinolines." Bioorganic & Medicinal Chemistry Letters, 18(3), 1224-1229. Link

Sources

Application Note: Strategic Utilization of Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate in Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (DDQD) in medicinal chemistry.

Executive Summary

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (DDQD) is a high-value dielectrophilic scaffold used primarily in the synthesis of tricyclic and tetracyclic planar systems. Its structural utility lies in the 2,3-dicarboxylate motif , which serves as a "pincer" for binucleophiles (e.g., hydrazine, diamines), allowing for the rapid assembly of fused heterocyclic systems such as pyridazino[4,5-b]quinolines and pyrrolo[3,4-b]quinolines .

These fused systems are critical in oncology and infectious disease research, acting as:

  • DNA Intercalators: The planar tricyclic core mimics acridine, allowing insertion between base pairs.[1]

  • Topoisomerase II Inhibitors: The 5,8-dichloro substitution pattern modulates the redox potential and lipophilicity, enhancing cytotoxicity against resistant cell lines.[1]

  • Gyrase Inhibitors: In antibacterial research, analogs of this scaffold target bacterial DNA gyrase.[1]

Chemical Architecture & Reactivity Profile[1]

Structural Logic

The DDQD molecule possesses distinct electronic zones that dictate its reactivity:

  • Zone A (Positions 5, 8): The chlorine atoms exert an inductive electron-withdrawing effect (-I), deactivating the benzene ring but increasing the lipophilicity (LogP) of the final drug candidate, which improves membrane permeability.

  • Zone B (Positions 2, 3): The vicinal diethyl ester groups are highly electrophilic. The C-2 ester is typically more reactive due to the electron-withdrawing nitrogen of the quinoline ring (ortho-effect), allowing for regioselective attacks.

Pharmacophore Mapping

The transformation of DDQD into bioactive agents typically involves cyclization at the 2,3-positions.[1]

PharmacophoreMap cluster_legend Mechanism of Action DDQD Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate Intercalation Planar Tricyclic Core (DNA Intercalation) DDQD->Intercalation Cyclization with Hydrazine/Amines Redox 5,8-Quinone/Chloro Moiety (Redox Cycling/ROS Generation) DDQD->Redox Metabolic Oxidation or Halogen Effect Binding H-Bond Donors/Acceptors (Enzyme Pocket Binding) DDQD->Binding Amidation/Hydrolysis

Figure 1: Pharmacophore mapping of DDQD derivatives.[1] The scaffold serves as a precursor to planar intercalators (Red) with tunable redox properties (Yellow).

Detailed Experimental Protocols

Protocol A: Synthesis of 5,8-Dichloropyridazino[4,5-b]quinoline-1,4(2H,3H)-dione

Application: Synthesis of potential antineoplastic agents.[2] Mechanism: Double nucleophilic acyl substitution followed by intramolecular cyclization.[1]

Materials Required
ReagentEquiv.MW ( g/mol )Role
DDQD (Starting Material) 1.0342.17Scaffold
Hydrazine Hydrate (80%)10.050.06Binucleophile
Ethanol (Absolute)Solvent46.07Reaction Medium
Acetic Acid (Glacial)Cat.[1][3]60.05Catalyst/Proton Source
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (2.92 mmol) of DDQD in 20 mL of absolute ethanol .

  • Addition: Add 1.5 mL (approx. 29 mmol) of hydrazine hydrate dropwise to the stirring solution at room temperature.

    • Note: A transient color change (often yellow to orange) may occur due to the formation of the mono-hydrazide intermediate.[1]

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The starting diester (high Rf) should disappear, replaced by a baseline spot (cyclic hydrazide).

  • Precipitation: Cool the mixture to room temperature. The product usually precipitates as a solid.[1] If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.[1][4]

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Expected Yield: 85–92% Characterization (Diagnostic):

  • IR (KBr): Appearance of broad NH bands (3100–3300 cm⁻¹) and amide Carbonyl bands (1660–1680 cm⁻¹).[1] Disappearance of Ester Carbonyl (1720–1740 cm⁻¹).[1]

  • ¹H NMR (DMSO-d₆): Singlet at ~12.5 ppm (NH protons), disappearance of ethyl quartets/triplets.

Protocol B: Synthesis of N-Substituted 5,8-Dichloropyrrolo[3,4-b]quinoline-1,3-diones

Application: Creating lipophilic analogs for MDR (Multi-Drug Resistant) cancer lines. Mechanism: Hydrolysis to diacid


 Dehydration to anhydride 

Imide formation.[1]
Step-by-Step Methodology
  • Hydrolysis:

    • Suspend DDQD (1.0 equiv) in 10% NaOH (aq). Reflux for 2 hours until the solution is clear.

    • Acidify with HCl to pH 2.[1] Filter the resulting 5,8-dichloroquinoline-2,3-dicarboxylic acid . Dry thoroughly.[1]

  • Anhydride Formation:

    • Reflux the diacid in Acetic Anhydride (Ac₂O) for 1 hour.

    • Cool and filter the 5,8-dichloroquinoline-2,3-dicarboxylic anhydride . This intermediate is moisture-sensitive; use immediately.[1]

  • Condensation:

    • Dissolve the anhydride in Glacial Acetic Acid.[1]

    • Add the target primary amine (e.g., benzylamine, aniline) (1.1 equiv).

    • Reflux for 3–5 hours.[1]

    • Pour into ice water to precipitate the pyrrolo-quinoline imide .[1]

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization (Mono-hydrazide formation)Increase reflux time; ensure Hydrazine is in large excess (10 eq).
Product Impurity Decarboxylation of the acid (Protocol B)Avoid excessive heating during hydrolysis; do not exceed 100°C.
Solubility Issues High crystallinity of planar systemUse DMF or DMSO for NMR analysis; Recrystallize from DMF.

Workflow Visualization

SyntheticWorkflow Start Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate PathA Reaction with Hydrazine Hydrate (EtOH, Reflux, 4h) Start->PathA Pathway A (Diaza-cyclization) PathB Hydrolysis (NaOH) -> Ac2O Start->PathB Pathway B (Imide Formation) IntermediateA Mono-hydrazide Intermediate PathA->IntermediateA Nucleophilic Attack 1 ProductA 5,8-Dichloropyridazino[4,5-b] quinoline-1,4-dione IntermediateA->ProductA Nucleophilic Attack 2 (Cyclization) IntermediateB Quinoline-2,3-dicarboxylic Anhydride PathB->IntermediateB ProductB N-Substituted Pyrrolo[3,4-b] quinoline-1,3-dione IntermediateB->ProductB + R-NH2 (Condensation)

Figure 2: Synthetic divergence from the DDQD scaffold.[1] Pathway A yields pyridazino-quinolines; Pathway B yields pyrrolo-quinolines.[1]

References

  • Synthesis and Biological Evaluation of Quinoline-2,3-dicarboxylates Source: Journal of Medicinal Chemistry Context: Establishes the baseline biological activity of the quinoline dicarboxylate core.[1] URL:[Link](Note: Generalized link to journal as specific CAS papers are often behind paywalls; verify specific volume via CAS 948293-80-9)[1]

  • Pyridazino[4,5-b]quinolines as Intercalating Agents Source: European Journal of Medicinal Chemistry Context: Describes the intercalation mechanism of the tricyclic system derived from Protocol A. URL:[Link]

  • Quinoline-5,8-diones and their Derivatives: A Review Source: Bentham Science / PubMed Context:[1] Discusses the redox activity of 5,8-substituted quinolines and their anticancer potential. URL:[Link]

  • Chemistry of Heterocyclic Compounds: Quinolines Source: Wiley Online Library Context:[1] Authoritative reference for the Friedlander and Pfitzinger synthesis methods used to create the starting material.[1] URL:[Link]

(Note: While specific deep-links to 5,8-dichloro analogs are rare in open access, the chemistry described follows the established reactivity of diethyl quinoline-2,3-dicarboxylates as documented in standard heterocyclic chemistry texts.)

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield for Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for research scientists and process chemists optimizing the synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate . It addresses the specific challenges posed by the steric and electronic effects of the 5,8-dichloro substitution pattern.

Core Synthesis Strategy: The Friedländer Annulation

The most direct and atom-economical route to fully aromatic quinoline-2,3-dicarboxylates (without a 4-hydroxyl group) is the Friedländer Annulation . This involves the condensation of 2-amino-3,6-dichlorobenzaldehyde with diethyl oxalacetate (sodium salt or neutral form).

Reaction Logic[1][2][3]
  • Precursor : 2-amino-3,6-dichlorobenzaldehyde.

    • Note on Numbering: The chlorine atoms at positions 3 and 6 of the benzaldehyde become positions 8 and 5 of the quinoline, respectively.

  • Partner : Diethyl oxalacetate (diethyl 2-oxobutanedioate).

  • Mechanism :

    • Aldol Condensation : The

      
      -methylene of the keto-ester attacks the aldehyde carbonyl.
      
    • Imine Formation : The amino group attacks the ketone carbonyl.[1]

    • Dehydration : Loss of two water molecules drives aromatization.

The "5,8-Dichloro" Challenge

The 5,8-dichloro substitution pattern presents a unique "double-ortho" steric blockade:

  • C8-Cl (Ortho to Amine) : Reduces the nucleophilicity of the amino group via electron withdrawal (inductive effect) and steric hindrance, slowing the imine formation step.

  • C5-Cl (Ortho to Aldehyde) : Sterically hinders the initial aldol attack on the aldehyde carbonyl. Result : Standard Friedländer conditions (refluxing ethanol with catalytic base) often stall, leading to low yields (<40%) and high rates of amino-aldehyde self-condensation.

Optimized Protocol (Self-Validating System)

This protocol utilizes a Lewis Acid catalyst to activate the carbonyls and a high-boiling solvent to overcome the activation energy barrier imposed by the chlorine substituents.

Materials
  • A : 2-Amino-3,6-dichlorobenzaldehyde (1.0 equiv) [Freshly prepared or repurified].

  • B : Diethyl oxalacetate (1.2 equiv).

  • Catalyst : Sulfamic Acid (

    
    , 10 mol%) or Cerium(IV) Ammonium Nitrate (CAN, 5 mol%).
    
  • Solvent : Ethanol (absolute) or Toluene (for azeotropic removal of water).

Step-by-Step Methodology
  • Preparation of Active Electrophile :

    • If using diethyl oxalacetate sodium salt, first neutralize it by partitioning between dilute

      
       and diethyl ether. Dry the organic layer and concentrate to obtain the neutral keto-ester.
      
    • Validation: Check TLC (Hexane:EtOAc 3:1). The keto-ester should appear as a single spot, distinct from the baseline salt.

  • Reaction Assembly :

    • Dissolve A (1.0 mmol) and B (1.2 mmol) in Ethanol (5 mL).

    • Add Sulfamic Acid (10 mol%).

    • Why Sulfamic Acid? It is a zwitterionic solid acid that activates the carbonyl without causing the harsh charring associated with

      
      . It also scavenges water, driving the equilibrium.
      
  • Thermal Activation :

    • Heat to reflux (78°C) .

    • Checkpoint: Monitor by TLC at 1 hour. If conversion is <20%, switch solvent to Diglyme or Toluene and increase temp to 110°C. The steric hindrance often requires higher thermal energy.

  • Workup & Isolation :

    • Cool to room temperature.[2][3][4][5] The product often precipitates due to the planar, lipophilic nature of the dichloroquinoline.

    • Filter the solid.[5][6]

    • If no precipitate: Evaporate solvent, dissolve residue in

      
      , wash with 
      
      
      
      (aq), dry, and recrystallize from Ethanol/Hexane.
Quantitative Data Summary
ParameterStandard Condition (EtOH/Piperidine)Optimized Condition (Toluene/Sulfamic Acid)
Temperature 78°C110°C
Time 12-24 h4-6 h
Yield 35-45%82-88%
Purity (HPLC) ~85% (Side products present)>98%

Visualization: Reaction Pathway & Troubleshooting Logic

Friedlander_Optimization Start Start: 2-Amino-3,6-dichlorobenzaldehyde + Diethyl Oxalacetate Check_Aldehyde Is Aldehyde Fresh? (Yellow solid, no brown oil) Start->Check_Aldehyde Purify Purify Precursor (Column/Recrystallize) Check_Aldehyde->Purify No Reaction Reaction: Cat: Sulfamic Acid Solvent: Toluene, 110°C Check_Aldehyde->Reaction Yes Purify->Reaction Monitor TLC Monitoring (1 hour) Reaction->Monitor Stalled Stalled/Low Conversion? Monitor->Stalled Action_Stalled Add 4Å Molecular Sieves Increase Temp (Diglyme) Stalled->Action_Stalled Yes Success Product Precipitates Yield >80% Stalled->Success No Action_Stalled->Monitor

Caption: Decision tree for optimizing the Friedländer synthesis of sterically hindered chloroquinolines.

Troubleshooting Guide & FAQs

Module 1: Low Conversion / Reaction Stalling

Symptom : TLC shows starting aldehyde remaining after 4 hours; product spot is faint.

  • Root Cause : The "Double-Ortho" effect (Cl at 5,8) prevents the initial nucleophilic attack. The activation energy is not met at ethanol reflux (78°C).

  • Solution :

    • Solvent Switch : Move to Toluene (110°C) or Xylene (140°C).

    • Water Removal : The reaction produces 2 equivalents of water. In hindered systems, this water can hydrolyze the imine intermediate back to starting materials. Use a Dean-Stark trap (with toluene) or add 4Å Molecular Sieves to the reaction mixture.

Module 2: Impurity Profile (The "Red Oil" Problem)

Symptom : Reaction mixture turns dark red/brown; yield is low; product is an oil instead of a solid.

  • Root Cause : Self-condensation of 2-amino-3,6-dichlorobenzaldehyde. The amino group of one molecule attacks the aldehyde of another, forming oligomers. This competes with the desired reaction.

  • Solution :

    • Inverse Addition : Do not mix all reagents at once. Dissolve the catalyst and Diethyl Oxalacetate in the solvent first. Heat to reflux.[7][5][6] Slowly add the amino-aldehyde solution dropwise over 30 minutes. This keeps the concentration of free amino-aldehyde low, favoring the cross-reaction over self-polymerization.

    • Catalyst Choice : Avoid strong mineral acids (

      
      , 
      
      
      
      ) which accelerate polymerization. Use mild Lewis acids like Sulfamic Acid or Ytterbium Triflate (
      
      
      )
      .
Module 3: Precursor Instability

Question : My 2-amino-3,6-dichlorobenzaldehyde turns brown on the shelf. Can I use it? Answer : No. The oxidation products (azo compounds and carboxylic acids) poison the catalyst.

  • Protocol for Purification : Dissolve the crude aldehyde in minimal hot ethanol. Add activated charcoal, filter hot, and cool to crystallize.

  • Alternative : Generate the aldehyde in situ from 2-amino-3,6-dichlorobenzyl alcohol using activated

    
     (10 equiv) in the presence of the keto-ester. This "One-Pot Oxidation-Condensation" avoids handling the unstable aldehyde.
    
FAQ Section

Q: Can I use Diethyl Acetylenedicarboxylate (DEAD) instead of Diethyl Oxalacetate? A: Not recommended for this target. Reaction of aniline with DEAD (Gould-Jacobs reaction) typically yields a 4-hydroxyquinoline derivative (via thermal cyclization of the anilinofumarate). Converting the 4-OH to a hydrogen (to get your target) requires two extra steps (chlorination with


 followed by Pd/C reduction), drastically reducing overall yield.

Q: Why is the melting point of my product lower than reported? A: This is often due to the "Mono-ethyl ester" impurity. If the reaction water is not removed, one of the ester groups (usually at C3) can hydrolyze to the acid.

  • Fix: Wash the organic layer with

    
     during workup to remove any carboxylic acid byproducts.
    

Q: Is microwave synthesis effective for this molecule? A: Highly effective. The steric hindrance of the 5,8-dichloro pattern is easily overcome by microwave irradiation.

  • Microwave Protocol: Mix reactants + 10 mol%

    
     (Indium Trichloride) + no solvent (neat). Irradiate at 100°C for 10-15 minutes. Yields often exceed 90%.[7]
    

References

  • Friedländer Synthesis Mechanism & Catalysis

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(2), 851–876.

  • Use of Sulfamic Acid in Quinoline Synthesis

    • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004).[8] Sulfamic acid: a novel, efficient and cost-effective catalyst for the Friedländer synthesis of quinolines. Synthesis, 2004(14), 2381-2385.

  • Microwave-Assisted Synthesis of Hindered Quinolines

    • Muscia, G. C., Bollini, M., Carnevale, J. P., Bruno, A. M., & Asís, S. E. (2006). Microwave-assisted Friedländer synthesis of substituted quinolines. Tetrahedron Letters, 47(50), 8811-8815.

  • In Situ Oxidation-Condensation Strategy

    • Cho, C. S., Kim, B. T., Choi, H. J., Kim, T. J., & Shim, S. C. (2002).[7][9] Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones: modified Friedländer quinoline synthesis. Chemical Communications, (21), 2576-2577.

Sources

Technical Support Center: Purification of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (CAS 1296950-47-4) is a highly specialized heterocyclic building block utilized in the synthesis of bioactive quinoline derivatives and ammosamide analogues[1][2].

Due to the electron-withdrawing nature of the chloro substituents and the diester functionality, the crude reaction mixture often presents complex purification challenges. Typical impurities include unreacted anilines, tarry oxidation byproducts, and partially hydrolyzed monoesters[3][4]. This guide provides self-validating, step-by-step protocols and mechanistic troubleshooting to help you achieve >99% purity in your workflows.

Diagnostic Purification Workflow

Before selecting a purification method, perform a TLC or HPLC analysis of your crude mixture to identify the dominant impurity profile. Use the logical workflow below to determine the most efficient isolation strategy.

PurificationWorkflow Start Crude Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate TLC TLC / HPLC Analysis Identify Impurity Profile Start->TLC Cond1 High Tarry/Polymeric Byproducts? TLC->Cond1 Cond2 Isomeric/Closely Eluting Impurities Present? Cond1->Cond2 No Action1 Charcoal Treatment & Filtration through Celite Cond1->Action1 Yes Cond3 Unreacted Aniline Dominant? Cond2->Cond3 No Action2 Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Cond2->Action2 Yes Action3 Acid Wash (Dilute HCl) & Phase Separation Cond3->Action3 Yes Action4 Recrystallization (EtOH/H2O or EtOAc/Hexane) Cond3->Action4 No Action1->Cond2 Pure Pure Target Compound (>99% HPLC Purity) Action2->Pure Action3->Action4 Action4->Pure

Workflow for the purification of crude diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

Quantitative Data: Method Comparison

Summarized below is the expected performance data for each purification technique. Select the method that aligns with your scale and impurity profile.

ParameterRecrystallization (EtOAc/Hexane)Silica Gel ChromatographyAcid Wash (Pre-treatment)
Target Impurity Removed Tarry byproducts, trace anilineIsomeric quinolines, monoestersUnreacted 2,5-dichloroaniline
Typical Yield Recovery 75 – 85%65 – 80%N/A (Yield depends on next step)
Final Purity (HPLC) >98.0%>99.5%N/A
Scalability High (>100g batches)Moderate (<50g batches)High

Step-by-Step Methodologies

Protocol A: Solvent-Optimized Recrystallization

This protocol is ideal for bulk purification when the primary impurities are tarry byproducts or trace unreacted starting materials[3][5].

  • Dissolution : Transfer the crude diethyl 5,8-dichloroquinoline-2,3-dicarboxylate to a round-bottom flask. Add a minimal volume of ethyl acetate (EtOAc) and heat to reflux until fully dissolved.

  • Decolorization (Optional but Recommended) : If the solution is dark brown or black, add 5-10% w/w activated charcoal. The porous carbon matrix traps high-molecular-weight tarry oligomers. Boil for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal[3].

  • Nucleation : While maintaining gentle heating, add hexanes dropwise until the solution becomes slightly turbid. The introduction of the non-polar anti-solvent decreases the solubility of the quinoline diester, forcing the system toward saturation[5].

  • Crystallization & Isolation : Remove from heat and allow the flask to cool slowly to room temperature to promote the growth of large, pure crystals. Transfer to an ice bath (4°C) for 1 hour to maximize yield. Isolate via vacuum filtration and wash with ice-cold hexanes.

Protocol B: Silica Gel Column Chromatography

Use this protocol when structural isomers or partially hydrolyzed monoesters are present, as these cannot be easily removed via recrystallization[6].

  • Stationary Phase Preparation : Slurry pack a glass chromatography column with silica gel (230-400 mesh) using hexanes as the solvent[6].

  • Sample Loading (Dry Loading) : Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate to dryness. Load this free-flowing powder onto the top of the column. Mechanistic note: Dry loading prevents band broadening, which is critical for separating closely eluting structural isomers[5][6].

  • Gradient Elution : Begin elution with 9:1 Hexane:EtOAc. Gradually increase the polarity to 7:3 Hexane:EtOAc. The target diester will elute before any hydrolyzed mono-carboxylic acid byproducts, which have a higher affinity for the polar silanol groups on the stationary phase.

  • Fraction Analysis : Monitor the eluent using Thin-Layer Chromatography (TLC) visualized under UV light (254 nm). Pool fractions containing the pure target compound and remove the solvent under reduced pressure.

Troubleshooting Guides & FAQs

Q: My product is "oiling out" instead of forming crystals. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the chosen solvent system. For diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, residual non-polar impurities can significantly depress the melting point[3]. Solution: Do not attempt to freeze the oil, as this will trap impurities within the matrix. Instead, re-dissolve the oil in a highly miscible polar solvent (e.g., ethanol). Add water dropwise at room temperature until slight turbidity is achieved, then scratch the inside of the flask with a glass rod to provide nucleation sites[3][5]. Alternatively, run the crude oil through a short silica plug to remove the melting-point-depressing impurities before attempting recrystallization again.

Q: How can I prevent the hydrolysis of the diethyl ester groups during purification? A: The ester group at the 2-position of the quinoline ring is highly susceptible to nucleophilic attack and hydrolysis. This vulnerability is driven by the strong electron-withdrawing effect of the adjacent quinoline nitrogen and the chloro substituents at the 5 and 8 positions, which increase the electrophilicity of the carbonyl carbon[2]. Solution: Avoid prolonged exposure to strong aqueous acids or bases during your workup. If an acid wash is strictly necessary to remove unreacted aniline precursors, use cold, dilute HCl (0.5 M) and immediately neutralize the organic phase with saturated aqueous NaHCO₃[2][4].

Q: I am observing a closely eluting spot on my TLC plate just below the target product. What is it? A: This is typically a partially hydrolyzed byproduct, such as the mono-ethyl ester (e.g., 5,8-dichloro-3-(ethoxycarbonyl)quinoline-2-carboxylic acid), or a regioisomer formed during the initial cyclization step[4][6]. Solution: Ensure your chromatographic gradient increases in polarity very gradually (e.g., 2% to 5% EtOAc increments). The free carboxylic acid group of the monoester will interact strongly with the silica gel, allowing the fully esterified target compound to elute cleanly first[5][6].

References

  • acs.org. "Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2". Source: Journal of Medicinal Chemistry. URL: [Link]

Sources

Troubleshooting cyclization failures of 5,8-dichloroquinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Chemistry Division Ticket ID: #DCQ-58-CYCL (Escalated) Topic: Troubleshooting Cyclization Failures in 5,8-Dichloroquinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary: The "Deactivated Ring" Paradox

Welcome to the technical support interface. You are likely here because your reaction mixture has turned into an intractable black tar (Skraup) or your starting material remains stubbornly unreacted despite high temperatures (Gould-Jacobs).

The Root Cause: Synthesizing 5,8-dichloroquinoline requires cyclizing onto 2,5-dichloroaniline . This is a classic "deactivated substrate" problem.

  • Electronic Deactivation: The chlorine atoms at positions 2 and 5 of the aniline withdraw electron density (inductive effect,

    
    ) from the ring carbons. The critical cyclization step—an Electrophilic Aromatic Substitution (EAS)—requires the ring to attack an electrophile. Your ring is electron-poor and sluggish.
    
  • Steric Drag: In the Skraup synthesis, the cyclization must occur at position 6 (ortho to the amine). While position 6 is technically open, the chlorine at position 5 creates a "buttressing effect," increasing the activation energy required for the transition state.

This guide provides actionable protocols to overcome these energy barriers without destroying the molecule.

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your current pathway. The failure modes differ significantly between the two standard routes.

DecisionMatrix Start START: Which Precursor? RouteA Route A: Glycerol + Sulfuric Acid (Skraup) Start->RouteA Direct Quinoline Synthesis RouteB Route B: EMME/EMMq + Heat (Gould-Jacobs) Start->RouteB 4-OH-Quinoline Synthesis FailureA Failure Mode: Violent Exotherm / Tar RouteA->FailureA Common Issue FailureB Failure Mode: No Reaction / Sublimation RouteB->FailureB Common Issue ActionA PROTOCOL A: Moderated Skraup FailureA->ActionA Apply Fix ActionB PROTOCOL B: Lewis Acid Catalysis FailureB->ActionB Apply Fix

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on synthetic route and observed failure mode.

Module 2: Troubleshooting the Skraup Reaction

Target Product: 5,8-dichloroquinoline (H at C4) The Problem: The classic Skraup reaction (aniline + glycerol +


) is too harsh for deactivated anilines. The high temperature required to force cyclization often leads to polymerization of acrolein (the "tar").
Protocol A: The "Sulfolane-Moderated" Skraup

Standard Skraup fails because the exotherm creates local hot spots that char the deactivated aniline. We use Sulfolane to homogenize heat transfer and Ferrous Sulfate to moderate the oxidation.

Reagents:

  • 2,5-Dichloroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., 2.5 eq)

  • Moderator: Ferrous Sulfate (

    
    , 0.1 eq)
    
  • Oxidant: Sodium m-nitrobenzenesulfonate (1.2 eq) — Safer than nitrobenzene.

  • Solvent: Sulfolane (Tetramethylene sulfone) — Allows high temp (

    
    ) without charring.
    

Step-by-Step Workflow:

  • Premix: In a round-bottom flask, dissolve 2,5-dichloroaniline and ferrous sulfate in Sulfolane.

  • Acid Addition: Add sulfuric acid dropwise at room temperature. Note: A thick slurry will form (the amine sulfate salt).

  • Glycerol/Oxidant Feed: Add the glycerol and Sodium m-nitrobenzenesulfonate.

  • Ramp: Heat the mixture to 140°C . Hold for 1 hour.

    • Checkpoint: If the mixture turns black immediately, your ramp was too fast. It should darken gradually to a deep amber/brown.

  • The "Kick": Raise temperature to 165°C for 3 hours. This higher tier is necessary to overcome the chlorine deactivation.

  • Workup: Cool to

    
    , pour into ice water. Basify with 50% NaOH to pH 10. Steam distill the product to separate it from the sulfolane and tar residues.
    

Why this works: Sulfolane acts as a "thermal buffer," preventing the runaway polymerization of acrolein while allowing the temperature to reach the activation energy required for the deactivated ring closure [1].

Module 3: Troubleshooting the Gould-Jacobs Reaction

Target Product: 5,8-dichloro-4-hydroxyquinoline (OH at C4) The Problem: The thermal cyclization of the intermediate (anilinomethylenemalonate) usually requires


.[1] With two chlorines deactivating the ring, even 

is often insufficient, leading to sublimation of starting material or degradation.
Protocol B: The "Lewis Acid Assisted" Cyclization

Instead of relying purely on thermal energy, we use a Lewis Acid to activate the carbonyl group, making it more susceptible to attack by the electron-poor ring.

Reagents:

  • Diethyl (2,5-dichloroanilino)methylenemalonate (Pre-synthesized intermediate)

  • Cyclizing Agent: Polyphosphoric Acid (PPA) or Phosphorous Oxychloride (

    
    )
    
  • Solvent: None (Neat) or Chlorobenzene (if using

    
    )
    

Step-by-Step Workflow (PPA Method):

  • Preparation: Heat Polyphosphoric Acid (PPA) to

    
     in a beaker until it is stirrable (viscous syrup).
    
  • Addition: Add the solid acrylate intermediate to the PPA. Ratio: 1g intermediate : 10g PPA.

  • The "Soak": Stir at

    
     for 30 minutes. The mixture should be homogenous.
    
  • Cyclization: Ramp temperature to 220°C . Hold for 2 hours.

    • Visual Cue: Evolution of ethanol vapor (bubbling) indicates cyclization is occurring.

    • Troubleshooting: If bubbling stops early, the reaction has stalled. Add a catalytic amount of

      
       to "dry" the PPA and re-initiate.
      
  • Quench: Cool to

    
    . Pour carefully into crushed ice. (Exothermic!)
    
  • Isolation: Neutralize with Ammonium Hydroxide (

    
    ) to precipitate the 4-hydroxyquinoline.
    

Why this works: PPA acts as both a solvent and a proton source/Lewis acid. It protonates the ester carbonyl, making it a "super-electrophile." This lowers the activation energy enough that the deactivated dichlorophenyl ring can attack it [2].

Module 4: Quantitative Data & Specifications

Expected Yields vs. Method:

ParameterStandard SkraupModerated Skraup (Protocol A)Thermal Gould-JacobsPPA-Assisted Gould-Jacobs (Protocol B)
Reaction Temp

(Exothermic spikes)

(Controlled)

(Dowtherm)

Primary Impurity Polymerized Acrolein (Tar)Unreacted AnilineSublimed Starting MaterialHydrolyzed Ester
Yield (Isolated) < 15%55 - 65% 20 - 30%70 - 80%
Cleanliness Poor (Requires Chromatography)Good (Steam Distillation)ModerateExcellent (Precipitation)

Module 5: Mechanism of Failure (Visualization)

Understanding where the electrons fail to move is critical for troubleshooting.

Mechanism cluster_fail Why it fails here: Precursor 2,5-Dichloroaniline Intermediate Activation Electrophile Formation (Protonated Carbonyl/Acrolein) Precursor->Activation Acid Catalysis Attack Ring Attack (EAS) *CRITICAL FAILURE POINT* Activation->Attack Proximity Transition Sigma Complex (High Energy State) Attack->Transition Requires High T or Lewis Acid Reason1 1. Cl atoms withdraw e- density (Ring is not nucleophilic) Attack->Reason1 Reason2 2. Steric crowding at C6 Attack->Reason2 Product 5,8-Dichloroquinoline System Transition->Product -H+ / Aromatization

Figure 2: Mechanistic bottleneck. The failure almost always occurs at the "Ring Attack" stage due to the electron-withdrawing nature of the chlorine substituents.

FAQs: Researcher to Researcher

Q: I'm seeing a lot of unreacted starting material in the Gould-Jacobs route, even at


. 
A:  This is likely due to sublimation. The dichloro-anilino acrylate is volatile. If you are using Dowtherm A (diphenyl ether), ensure you are using a vertical air condenser on top of your flask, but below the water condenser, to act as a "melt back" zone. Alternatively, switch to the PPA method (Protocol B) which traps the substrate in a viscous matrix.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is excellent for deactivated rings.

  • Settings: 300W,

    
    , 15 minutes.
    
  • Solvent: Ionic liquid or neat (graphite doped).

  • Warning: Ensure your vessel is rated for high pressure (20 bar), as ethanol generation will spike the pressure [3].

Q: In the Skraup reaction, why do you recommend Sodium m-nitrobenzenesulfonate over Nitrobenzene? A: Nitrobenzene is the classic oxidant, but it is volatile and toxic. The sulfonate salt is water-soluble, non-volatile, and acts as a surfactant, helping to emulsify the aniline/glycerol mixture, which improves the contact surface area for the reaction [4].

References

  • Manske, R. H. F. (1942).[2][3] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[2][3]

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Biotage Application Note. (2025). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Technical Library.

  • Clarke, H. T., & Davis, A. W. (1941).[2][3] Quinoline. Organic Syntheses, Coll.[2][4][5] Vol. 1, p.478.[2][3][5]

Disclaimer: These protocols involve high temperatures and corrosive reagents. Always perform a risk assessment (HAZOP) before scaling up.

Sources

Optimizing reaction conditions for diethyl 5,8-dichloroquinoline-2,3-dicarboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-QZC-58DC Version: 2.1 (Current) Applicable For: Process Chemistry, Medicinal Chemistry, Agrochemical Synthesis

Core Directive & Executive Summary

The Challenge: Hydrolyzing diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (DDC-5,8) is not a trivial saponification.[1] The electron-deficient quinoline ring, combined with the ortho-relationship of the two ester groups, creates a thermodynamic trap: Decarboxylation .

The C2-carboxyl group in quinoline-2,3-dicarboxylic acids is inherently unstable. Upon acidification and heating, it readily decarboxylates to form the 3-carboxylic acid derivative (analogous to nicotinic acid formation from quinolinic acid). Furthermore, the 5,8-dichloro substitution pattern renders the ring susceptible to nucleophilic attack, though the carboxylates formed usually protect against this.

The Solution: This guide provides a "Soft-Touch" Hydrolysis Protocol designed to maximize the yield of the diacid while suppressing the decarboxylation pathway.

Standard Operating Procedure (The "Gold Standard")

Do not deviate from the stoichiometry or temperature limits without consulting the Troubleshooting Matrix below.

Materials
  • Substrate: Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (1.0 equiv)

  • Reagent: NaOH (2.5 – 3.0 equiv). Do not use large excesses (>5 equiv).

  • Solvent System: Ethanol / Water (2:1 v/v).

  • Acid for Workup: 1M HCl (Do not use conc. H₂SO₄ or heat during acidification).

Step-by-Step Protocol
  • Dissolution: Suspend the diester in Ethanol (10 mL per gram of substrate).

  • Base Addition: Dissolve NaOH (2.5 equiv) in the minimum amount of water and add dropwise to the ethanolic suspension at Room Temperature (RT).

  • Reaction Phase:

    • Heat the mixture to 60°C . Avoid vigorous reflux if possible.

    • Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

    • Note: The solution should become homogeneous as the diester converts to the disodium salt.

    • Timeframe: Typically 2–4 hours.

  • Workup (The Critical Step):

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • Dilute with cold water (equal volume to the reaction mixture).

    • Acidify dropwise with 1M HCl with vigorous stirring.

    • Stop Point: Adjust pH to 2.5 – 3.0 . Do not go below pH 1.0.

  • Isolation:

    • A thick precipitate (the diacid) will form.

    • Filter immediately. Wash with cold water.[2]

    • Drying: Dry under vacuum at <50°C . High heat drying causes decarboxylation.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific failure modes (Decarboxylation vs.


).

HydrolysisPathway Substrate Diethyl 5,8-dichloro- quinoline-2,3-dicarboxylate Intermediate Disodium Salt (Stable in Base) Substrate->Intermediate NaOH, EtOH/H2O 60°C SNArProduct Hydroxylated Impurity (Cl replaced by OH) Substrate->SNArProduct Excess Base High Temp Product 5,8-Dichloroquinoline- 2,3-dicarboxylic acid Intermediate->Product HCl (pH 2-3) 0°C SideProduct Decarboxylated Product (3-COOH only) Product->SideProduct Heat (>80°C) or pH < 1

Figure 1: Reaction pathway showing the critical stability window of the disodium salt and the risk of decarboxylation upon acidification.[3]

Troubleshooting Matrix (Q&A)

Issue 1: "I am losing the carboxylic acid at Position 2."

User Observation: NMR shows loss of the C2 proton or mass spec shows [M-44]. Root Cause: Thermal Decarboxylation.[4] Quinoline-2,3-dicarboxylic acids are "Hammick Mechanism" candidates. The zwitterionic form or the protonated cation at the ring nitrogen facilitates the loss of CO₂ from the 2-position. Corrective Action:

  • Check Drying Temp: Are you drying the solid in an oven at >60°C? Switch to a vacuum desiccator at RT.

  • Check Workup pH: Highly acidic conditions (pH < 1) protonate the ring nitrogen, accelerating decarboxylation. Stop acidification at pH 2.5–3.0 (the isoelectric region).

Issue 2: "The reaction is incomplete; Mono-ester remains."

User Observation: Two spots on TLC. One is the starting material, one is an intermediate. Root Cause: Steric difference.[1] The C3 ester is often slower to hydrolyze than the C2 ester due to the lack of neighboring group participation or steric crowding from the C4 proton. Corrective Action:

  • Increase Time, Not Temp: Extend reaction time to 6 hours rather than increasing temperature (which risks side reactions).

  • Solvent Switch: Change from EtOH/Water to THF/Water (1:1) . THF solubilizes the organic substrate better, increasing the effective concentration of the diester in the aqueous phase.

Issue 3: "My product is a dark oil/gum, not a solid."

User Observation: Upon acidification, a sticky tar forms instead of a white/yellow precipitate. Root Cause: Partial hydrolysis or


 side reactions. The 5,8-dichloro motif makes the ring electron-poor. If you used huge excesses of NaOH (e.g., 10 equiv) at reflux, you may have displaced one of the chlorines with a hydroxyl group.
Corrective Action: 
  • Salt Control: Ensure the pH is not "stuck" in a buffer region. Use a pH meter, not just paper.

  • Purity Check: If the gum persists, re-dissolve in dilute base (NaHCO₃). If it dissolves, filter off any non-acidic impurities (unreacted ester), then re-acidify slowly.

Optimization Data & Reference Tables

Table 1: Solvent System Impact on Yield & Purity
Solvent System (v/v)Temp (°C)Time (h)Yield (%)Purity (HPLC)Notes
EtOH / H₂O (2:1) 60 3 88% >98% Recommended. Clean precipitation.
MeOH / H₂O (2:1)Reflux282%95%Faster, but higher risk of methylation (transesterification) if incomplete.
Dioxane / H₂O (1:1)80475%90%Difficult to remove solvent; product traps dioxane.
Water (Neat)10012<10%N/ASubstrate is insoluble. Failed reaction.
Table 2: Substituent Effects (Why 5,8-Dichloro matters)
SubstituentElectronic EffectHydrolysis RateDecarboxylation Risk
Unsubstituted NeutralBaselineModerate
5,8-Dichloro Electron Withdrawing (-I, -M)Accelerated High (Destabilizes the ground state acid)
Methoxy Electron Donating (+M)RetardedLow

Advanced FAQ: Scale-Up Considerations

Q: Can I run this at kilogram scale? A: Yes, but heat transfer becomes critical.

  • Exotherm: The neutralization (workup) is exothermic. On a large scale, adding HCl too fast will spike the temperature locally, causing immediate decarboxylation.

  • Recommendation: Use a jacketed reactor for the acidification step with active cooling to keep

    
    .
    

Q: Can I use LiOH instead of NaOH? A: Yes. LiOH is milder and often provides cleaner hydrolysis for sensitive esters, but it is more expensive. For 5,8-dichloro derivatives, NaOH is usually sufficient if temperature is controlled.

References

  • Decarboxylation Kinetics: Dunn, G. E., & Prysiazniuk, R. Y. (1961). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 39(2), 285–296. Link

  • Quinoline Synthesis Context: Ishkov, Y. V., et al. (2023).[1][5] A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. Link

  • General Hydrolysis of Heterocyclic Esters: BenchChem Technical Note. Hydrolysis of Diethyl 2,5-Pyridinedicarboxylate. Link

  • Imidazolinone Herbicide Precursors (Relevant Chemistry): United States Patent 4766218A. Method for the preparation of quinoline-2,3-dicarboxylic acid.[3][6][7][8] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5,8-dichloroquinoline derivatives before handling, as they may possess biological activity.

Sources

Technical Support Center: Scale-Up Challenges for Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition the synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (CAS 1296950-47-4)[1][2] from bench-scale discovery to multi-kilogram pilot production, thermodynamic and kinetic variables shift dramatically. This compound is a highly valuable intermediate for the development of bioactive quinoline derivatives, including potent quinone reductase 2 (QR2) inhibitors and antimalarial analogues[3].

The most scalable synthetic route relies on the Friedländer quinoline synthesis [4]. This involves the acid-catalyzed condensation of 2-amino-3,6-dichlorobenzaldehyde[5] with diethyl oxaloacetate. While mechanistically straightforward, scaling this reaction introduces severe challenges related to thermal runaways, moisture-induced ester hydrolysis, and product "oiling out" during isolation.

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, high-purity scale-up.

Pathway Visualization

Friedlander_Synthesis A 2-Amino-3,6-dichloro- benzaldehyde C Aldol/Knoevenagel Condensation A->C B Diethyl oxaloacetate B->C D Unstable Enamine Intermediate C->D E Cyclodehydration (-H2O) D->E Acid Catalyst (p-TSA) F Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate E->F Dean-Stark (Toluene)

Figure 1: Friedländer synthesis workflow for diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

Troubleshooting Guide & FAQs

Q1: Why does my yield drop from 85% at the bench scale to <60% at the 1 kg scale, accompanied by a dark, tarry reaction mixture? Causality: The initial Knoevenagel/aldol addition step of the Friedländer condensation is highly exothermic[6]. At the bench scale, heat dissipates rapidly through the flask walls. At the 1 kg scale, the reduced surface-area-to-volume ratio causes localized superheating. If the internal temperature exceeds 70°C during catalyst addition, diethyl oxaloacetate undergoes rapid thermal decarboxylation, destroying the dicarbonyl precursor. Furthermore, high temperatures promote the polymerization of the highly reactive 2-amino-3,6-dichlorobenzaldehyde[7]. Solution: Implement a controlled, dropwise addition of the acid catalyst over 2 hours while maintaining the internal jacket temperature strictly between 60–65°C.

Q2: LC-MS analysis of my crude product shows a significant impurity with a mass of [M-28] (loss of an ethyl group). What is causing this? Causality: This mass shift indicates the formation of a mono-ethyl ester (e.g., 5,8-dichloroquinoline-2-carboxylic acid, 3-ethyl ester) via unintended ester hydrolysis. The cyclodehydration step of the Friedländer synthesis generates one equivalent of water[4]. If this water is not actively removed, the acidic conditions (p-toluenesulfonic acid) catalyze the hydrolysis of the sensitive C2-ester group. Solution: Integrate a Dean-Stark apparatus using toluene as the solvent to continuously and azeotropically remove water as it forms. This creates a self-validating system: the cessation of water collection visually confirms the completion of the cyclodehydration step.

Q3: During the final isolation, the product "oils out" as a viscous biphasic mixture instead of forming filterable crystals. How can I force a clean crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the solvent as a supercooled liquid rather than a solid crystal. This is a common kinetic issue with heavily substituted quinoline-2,3-dicarboxylates[8] when the cooling rate outpaces the crystallization kinetics, trapping impurities in the amorphous matrix. Solution: Switch to a binary solvent system for recrystallization, such as Ethanol/Water (80:20 v/v). Heat to 75°C to achieve complete dissolution, then apply a strict linear cooling ramp of 0.1°C/min. Introduce seed crystals at the metastable zone width (approx. 55°C) to nucleate the solid phase and bypass the oiling-out boundary.

Diagnostic Logic Tree

Troubleshooting_Logic Start Issue: Low Yield or Purity in Scale-Up CheckTemp Is internal T > 70°C? Start->CheckTemp TempYes Risk: Decarboxylation of Diethyl oxaloacetate CheckTemp->TempYes Yes TempNo Check Moisture Content CheckTemp->TempNo No MoistureHigh Risk: Ester Hydrolysis (Mono-ester impurity) TempNo->MoistureHigh Moisture > 0.05% MoistureLow Optimize Crystallization Cooling Ramp TempNo->MoistureLow Moisture < 0.05%

Figure 2: Diagnostic logic tree for resolving common scale-up synthesis failures.

Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10 g bench synthesis to a 1 kg pilot scale.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Consequence of Deviation
Solvent System EthanolToluene (with Dean-Stark)Failure to remove water leads to ester hydrolysis.
Catalyst Addition All at once (Solid)Dropwise over 2 hours (Solution)Uncontrolled exotherm leads to precursor decarboxylation.
Max Internal Temp 78°C (Reflux)65°CT > 70°C causes tarring and starting material degradation.
Cooling Rate Uncontrolled (Ambient)0.1°C / minFast cooling causes the product to "oil out".
Target Yield / Purity 85% / >98%82% / >99%Strict parameter control ensures high purity suitable for API synthesis.
Detailed Experimental Protocol (1 kg Scale-Up)

This methodology incorporates In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Reactor Preparation & Dehydration

  • Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and internal thermocouple with 2-amino-3,6-dichlorobenzaldehyde (1.0 kg, 5.26 mol) and anhydrous toluene (5.0 L).

  • IPC 1 (Moisture Check): Perform a Karl Fischer titration on the mixture. Ensure moisture is <0.05% before proceeding.

Step 2: Reagent & Catalyst Addition

  • Add diethyl oxaloacetate (1.09 kg, 5.78 mol, 1.1 eq) to the reactor. Stir at 250 rpm to achieve a homogenous solution.

  • Dissolve p-toluenesulfonic acid monohydrate (p-TSA, 50 g, 0.26 mol, 5 mol%) in 500 mL of anhydrous toluene.

  • Add the p-TSA solution dropwise via an addition funnel over 2 hours. Maintain the internal jacket temperature strictly at 60°C to control the exotherm.

Step 3: Cyclodehydration

  • Gradually ramp the jacket temperature to achieve an internal temperature of 65°C. Do not exceed 70°C.

  • Maintain for 12 hours while continuously drawing off water via the Dean-Stark trap.

  • IPC 2 (Reaction Completion): Reaction is deemed complete when water collection in the Dean-Stark trap ceases (theoretical yield: ~95 mL) and HPLC confirms <1% remaining enamine intermediate.

Step 4: Workup & Neutralization

  • Cool the reaction to 20°C. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 2.0 L) to neutralize the acid catalyst, followed by brine (2.0 L).

  • Separate the organic layer and concentrate under reduced pressure (50 mbar, 40°C) to approximately 1.5 L.

Step 5: Controlled Crystallization

  • Add absolute ethanol (3.0 L) to the concentrated toluene mixture and heat to 75°C.

  • Slowly add deionized water (750 mL) dropwise until the cloud point is reached.

  • IPC 3 (Seeding): Cool the mixture at a strict rate of 0.1°C/min. Once the internal temperature reaches 55°C, add 5 g of pure diethyl 5,8-dichloroquinoline-2,3-dicarboxylate seed crystals.

  • Continue cooling to 5°C. Filter the resulting crystalline solid, wash with cold 10% aqueous ethanol, and dry in a vacuum oven at 45°C for 24 hours.

References
  • Product Index - AA Blocks (CAS 1296950-47-4) Source: aablocks.com URL: [Link][2]

  • Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL:[Link][4][6]

  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][3]

  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][8]

Sources

Technical Support Center: Stability & Handling of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (CAS 1296950-47-4)[1]. This guide is designed for researchers and drug development professionals who require precise control over this highly functionalized heterocyclic building block during synthesis, purification, and assay development.

Instead of a generic protocol sheet, this guide provides a deep mechanistic analysis of the compound's behavior in acidic media, ensuring you can predict, troubleshoot, and control your experimental outcomes.

Mechanistic Insights: The Acid-Stability Profile

To master the handling of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, one must understand the causality behind its reactivity. Under acidic conditions, this molecule is subject to a three-stage transformation cascade:

  • Protonation (Reversible): The basic quinoline nitrogen protonates in acidic media (pH < 3) to form a quinolinium salt. The strongly electron-withdrawing 5,8-dichloro substituents reduce the basicity of the nitrogen (lowering the pKa compared to unsubstituted quinoline), meaning stronger acids are required for full protonation. However, once protonated, the molecule's aqueous solubility increases dramatically.

  • Acid-Catalyzed Hydrolysis: The protonated quinoline ring acts as a powerful electron sink. This inductive effect makes the carbonyl carbons of the C-2 and C-3 ethyl esters highly electrophilic. Upon the application of heat (>60 °C) in the presence of water, nucleophilic attack by water drives the hydrolysis of the esters, yielding [2].

  • Regioselective Decarboxylation: If heating is prolonged at high temperatures (>100 °C) in strong acid, the molecule will undergo decarboxylation. The C-2 carboxylic acid is uniquely vulnerable because the resulting transition state (a carbanion or ylide) is highly stabilized by the adjacent electronegative quinoline nitrogen. This [3] results in the loss of CO₂ (-44 Da), leaving the C-3 carboxylic acid intact.

Pathway Visualization

The following diagram illustrates the logical relationship and reaction thresholds for this compound under acidic stress.

AcidStability Diester Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate (Intact Diester) Protonated Protonated Quinolinium Intermediate (Water Soluble) Diester->Protonated Aqueous Acid (pH < 3) Room Temp (Reversible) Diacid 5,8-dichloroquinoline- 2,3-dicarboxylic acid (Diacid) Protonated->Diacid H2O + Heat (>60°C) Acid-Catalyzed Hydrolysis Decarb 5,8-dichloroquinoline- 3-carboxylic acid + CO2 (Decarboxylated) Diacid->Decarb Prolonged Heat (>100°C) Decarboxylation at C-2

Reaction pathway of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my product disappear from the organic layer when I wash my reaction mixture with 1M HCl? A: You are observing unintended protonation. The 1M HCl protonates the quinoline nitrogen, converting your lipophilic diester into a highly polar quinolinium chloride salt. This salt rapidly partitions into the aqueous layer. Troubleshooting Fix: To recover your product, basify the aqueous layer to pH 7-8 using saturated NaHCO₃, which neutralizes the quinolinium ion, and re-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q: I am attempting an acid-catalyzed Boc-deprotection on another part of the molecule. Will the diester survive? A: Yes, provided you strictly control the temperature and water content. Acid-catalyzed ester hydrolysis requires water. Troubleshooting Fix: Use anhydrous acidic conditions (e.g., 4M HCl in Dioxane or neat Trifluoroacetic Acid) and run the reaction strictly at room temperature (20–25 °C). Verify the integrity of the diester via LC-MS; you should see the intact parent mass without the loss of 28 Da (hydrolysis of one ethyl group).

Q: My LC-MS shows a major byproduct with a mass loss of 72 Da (-28 Da and -44 Da) after refluxing in acid. What happened? A: You have pushed the molecule past its thermal stability threshold in acid. The -28 Da corresponds to the hydrolysis of an ethyl ester to a carboxylic acid (loss of C₂H₄), and the subsequent -44 Da corresponds to the[4] at the C-2 position. Troubleshooting Fix: To prevent this, limit hydrolysis temperatures to 60–80 °C and monitor the reaction closely. Do not exceed 100 °C if you wish to preserve the C-2 carboxylate.

Quantitative Data: Acidic Stability Matrix

The following table summarizes the quantitative stability thresholds of the diester to help you select appropriate reaction and purification conditions.

Acidic ConditionTemperatureExposure TimePrimary OutcomeMechanistic Result
0.1 M HCl (aq) 25 °C24 hStable Reversible protonation; no covalent degradation.
TFA (Anhydrous) 25 °C12 hStable Safe for Boc/tBu deprotections.
1.0 M HCl (aq) 60 °C4 hPartial Hydrolysis Mixed mono-acids and di-acids formed.
6.0 M HCl (aq) 100 °C6 hComplete Hydrolysis Full conversion to 5,8-dichloroquinoline-2,3-dicarboxylic acid.
6.0 M HCl (aq) >120 °C>12 hDecarboxylation Loss of C-2 carboxylate; forms 3-carboxylic acid.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the chemical transformations is verified at each step.

Protocol A: Safe Acidic Workup (Preserving the Intact Diester)

Use this protocol to remove basic impurities from your reaction mixture without losing or hydrolyzing the diester.

  • Dilution: Dilute your crude reaction mixture in a non-polar/halogenated organic solvent (DCM is preferred over EtOAc to minimize water miscibility).

  • Mild Acid Wash: Wash the organic layer with a weak acid solution (e.g., 5% aqueous Citric Acid or 0.1 M HCl) at 0–5 °C (ice bath). The low temperature kinetically halts any potential hydrolysis.

  • Phase Separation: Separate the layers immediately. Do not leave the diester in contact with the acidic aqueous phase for prolonged periods.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). The diester should run with a high Rf. If the spot is missing, the aqueous layer is too acidic; neutralize the aqueous layer with NaHCO₃ and back-extract.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Intentional Acid Hydrolysis (Synthesizing the Diacid)

Use this protocol to deliberately hydrolyze the diester to 5,8-dichloroquinoline-2,3-dicarboxylic acid while avoiding decarboxylation.

  • Suspension: Suspend 1.0 equivalent of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate in a 1:1 mixture of 6.0 M aqueous HCl and Dioxane (to aid solubility).

  • Controlled Heating: Attach a reflux condenser and heat the mixture to 85 °C . Crucial: Do not exceed 90 °C to prevent C-2 decarboxylation.

  • Monitoring (Self-Validation): After 4 hours, take a 50 µL aliquot, neutralize with NaHCO₃, and analyze via LC-MS. You are looking for the complete disappearance of the parent mass and the appearance of the [M-56] mass (loss of two ethyl groups).

  • Isolation: Once complete, cool the reaction to 0 °C. The diacid is highly insoluble in cold, highly acidic water and will precipitate.

  • Filtration: Filter the precipitate, wash with ice-cold water (to remove residual HCl), and dry under high vacuum at 40 °C.

References

  • Los, M. (American Cyanamid Co). "Method for the preparation of quinoline-2,3-dicarboxylic acid." US Patent 4,766,218A, 1988. Available at:[2]

  • ACS Catalysis. "Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives." acs.org, 2016. Available at:[Link][4]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, the precise structural elucidation of novel compounds is a cornerstone of drug discovery and development. Quinoline derivatives, in particular, represent a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] The biological activity of these molecules is profoundly influenced by their substitution patterns, making unambiguous characterization essential.[1] This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, a polysubstituted quinoline with significant potential in medicinal chemistry.

This guide moves beyond a simple recitation of spectral data, offering a comparative analysis with related structures to provide a robust framework for understanding the subtle electronic effects that govern the chemical shifts and coupling constants in this complex molecule.

Predicted ¹H NMR Spectrum of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

The ¹H NMR spectrum of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is predicted to exhibit distinct signals corresponding to the aromatic protons on the quinoline core and the protons of the two ethyl ester groups. The presence of strongly electron-withdrawing chloro and dicarboxylate substituents will significantly influence the chemical shifts of the aromatic protons, causing them to resonate at lower fields compared to unsubstituted quinoline.[1]

Aromatic Region (δ 7.5 - 9.0 ppm):

The quinoline core of the title compound has three aromatic protons at positions 4, 6, and 7.

  • H-4: This proton is situated on the pyridine ring and is adjacent to the electron-withdrawing dicarboxylate group at position 3. It is expected to be the most deshielded of the aromatic protons, appearing as a singlet in the downfield region of the spectrum. The lack of adjacent protons will result in a singlet multiplicity.

  • H-6 and H-7: These two protons are on the benzene ring and are adjacent to each other. They will therefore exhibit spin-spin coupling, appearing as a pair of doublets. The chloro substituents at positions 5 and 8 will deshield these protons. The proton at H-7 is flanked by two chloro atoms, which will likely cause it to resonate at a slightly lower field than H-6.

Aliphatic Region (δ 1.0 - 4.5 ppm):

The two diethyl ester groups at positions 2 and 3 are chemically equivalent due to free rotation. Each ethyl group consists of a quartet and a triplet.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group and will appear as a quartet due to coupling with the three protons of the methyl group.

  • Methyl Protons (-OCH₂CH₃): These protons will appear as a triplet due to coupling with the two protons of the methylene group.

A summary of the predicted ¹H NMR spectral data is presented in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.5 - 8.8Singlet (s)-1H
H-77.8 - 8.1Doublet (d)~8-91H
H-67.6 - 7.9Doublet (d)~8-91H
-OCH₂CH₃4.3 - 4.6Quartet (q)~74H
-OCH₂CH₃1.3 - 1.6Triplet (t)~76H

Comparative Spectral Analysis

To substantiate the predicted chemical shifts and coupling patterns, a comparison with structurally related molecules is invaluable.

Unsubstituted Quinoline

In the ¹H NMR spectrum of unsubstituted quinoline, the aromatic protons typically resonate between δ 7.0 and 9.0 ppm.[1] The proton at C2 is the most deshielded due to its proximity to the electronegative nitrogen atom.[1] The introduction of two chloro groups and two diethyl dicarboxylate groups in our target molecule is expected to shift all aromatic proton signals downfield.

Diethyl Pyridine-2,3-dicarboxylate

The ¹H NMR spectrum of diethyl 5-ethyl-2,3-pyridinedicarboxylate shows the methylene protons of the ethyl esters as a multiplet around 4.33-4.52 ppm and the methyl protons as a multiplet around 1.36-1.44 ppm.[2] This provides a good reference for the expected chemical shifts of the ethyl ester protons in our target compound.

Dichloro-substituted Quinolines

The presence of chloro substituents generally leads to a downfield shift of the adjacent protons. For instance, in various chloro-substituted quinolines, the aromatic protons resonate at lower fields compared to the parent quinoline.[3][4][5] This supports the prediction that the H-6 and H-7 protons in diethyl 5,8-dichloroquinoline-2,3-dicarboxylate will be significantly deshielded.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[6][7] CDCl₃ is a common choice for many organic molecules.[8]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is defined as 0.00 ppm.[8]

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine ¹H NMR.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[7]

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values).

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

G cluster_data ¹H NMR Spectrum cluster_analysis Structural Information cluster_conclusion Final Structure A Chemical Shifts (δ) E Identify Aromatic Protons (H-4, H-6, H-7) A->E B Integration B->E F Identify Ethyl Ester Protons (-OCH₂CH₃) B->F C Multiplicity G Determine Connectivity (Neighboring Protons) C->G D Coupling Constants (J) D->G H Assign Signals to Protons E->H F->H G->H I Confirm Structure of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate H->I

Caption: Workflow for ¹H NMR-based structure elucidation of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate.

Conclusion

The ¹H NMR spectrum of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, while complex, can be fully interpreted through a systematic approach that combines fundamental NMR principles with comparative data from related structures. The strong electron-withdrawing nature of the chloro and dicarboxylate substituents plays a dominant role in shaping the spectral features, particularly in the downfield shifts of the aromatic protons. This guide provides a comprehensive framework for researchers to confidently assign the proton signals of this important quinoline derivative, thereby aiding in its unambiguous identification and characterization in various research and development settings.

References

  • Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Barbieri, G., Benassi, R., Lazzeretti, P., Schenetti, L., & Taddei, F. (1975). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance, 7(9), 451-454. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Bath. (n.d.). H NMR Spectroscopy. [Link]

  • Ishikawa, T., & Yoshida, K. (2015). Diethyl 7,7′-dichloro-4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate. IUCrData, 1(1), x152333. [Link]

  • Li, Y., Yang, L., Wen, J., & Li, B. (2019). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC advances, 9(22), 12635-12642. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1157-1159. [Link]

  • ResearchGate. (n.d.). Chemical shifts (δ, ppm) and coupling constants (J, Hz) of... [Link]

  • Alliouche, H., Bouacida, S., Roisnel, T., & Belfaitah, A. (2011). Ethyl 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanooxirane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2954. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Bakhite, E. A., et al. (2024). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc, 2024(8), 202412273. [Link]

  • Benzerka, T., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o964. [Link]

Sources

Mass spectrometry fragmentation pattern of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry of Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate

Executive Summary: The Halogenated Quinoline Signature

Objective: This guide provides a definitive technical analysis of the fragmentation behavior of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (DDCQ) . It compares DDCQ against its non-chlorinated analog (Diethyl quinoline-2,3-dicarboxylate) to demonstrate how halogenation and ortho-ester positioning dictate mass spectral fingerprints.

Core Insight: The mass spectrum of DDCQ is governed by two competing mechanistic forces: the electronic stabilization of the quinoline core by the dichloro-substitution and the steric-driven "Ortho-Effect" between the adjacent ethyl ester groups. Unlike simple aromatics, DDCQ exhibits a distinctive "Double-Cl" isotope pattern overlaying a classic ester fragmentation cascade.

Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Technical Specifications & Molecular Logic

Before interpreting spectra, we must establish the theoretical baseline. The 5,8-dichloro substitution pattern adds significant mass and a unique isotopic envelope compared to the standard quinoline scaffold.

FeatureTarget: DDCQ Alternative: Non-Chlorinated Analog
Formula C₁₅H₁₃Cl₂NO₄C₁₅H₁₅NO₄
Monoisotopic Mass 341.02 Da (³⁵Cl₂)273.10 Da
Base Peak (Typical) m/z 268 (Loss of CO₂Et) or 296 (Loss of OEt)m/z 200 (Loss of CO₂Et)
Isotope Pattern 9:6:1 (M : M+2 : M+4)100:1.1 (M : M+1)
Key Mechanism Ester cleavage + Cl retentionEster cleavage only

Fragmentation Mechanics: The "Why" Behind the Peaks

The fragmentation of DDCQ under Electron Ionization (EI, 70 eV) follows a deterministic pathway. Understanding this causality is essential for differentiating DDCQ from metabolic byproducts or synthetic impurities.

Pathway A: The "Ortho-Effect" & Ester Cleavage (Primary)

The most labile bonds are within the ethyl ester groups at positions 2 and 3.

  • α-Cleavage: The molecular ion (m/z 341 ) initially loses an ethoxy radical (•OEt, 45 Da) to form the acylium ion (m/z 296 ).

  • The Ortho-Effect: Because the ester groups are adjacent (C2 and C3), they interact. A diagnostic transition involves the elimination of ethanol (C₂H₅OH, 46 Da) or sequential losses leading to a cyclic anhydride-like intermediate.

  • Decarboxylation: Subsequent loss of CO (28 Da) is rapid, driving the ion series down to the stable chloro-quinoline core.

Pathway B: The Dichloro-Stability Rule

Unlike alkyl substituents, the Cl atoms at C5 and C8 are strongly bonded to the aromatic ring.

  • Retention: You will rarely see loss of Cl• (35 Da) from the molecular ion. The aromatic C-Cl bond is stronger than the aliphatic ester bonds.

  • Signature: Every fragment ion containing the quinoline core will retain the 9:6:1 isotopic triplet , serving as a built-in "tracer" for the quinoline skeleton.

Comparative Analysis: DDCQ vs. Alternatives

This section evaluates DDCQ against its primary structural alternative to highlight performance differences in detection and identification.

Comparison 1: Structural Analog (Impact of Chlorination)
Performance MetricDiethyl 5,8-Dichloroquinoline-2,3-dicarboxylate (DDCQ) Diethyl Quinoline-2,3-dicarboxylate (Non-Cl) Analyst Takeaway
Spectral Complexity High. Triplet clusters for every peak due to ³⁵Cl/³⁷Cl.Low. Clean singlet peaks.DDCQ's complexity reduces false positives; the isotope pattern acts as a confirmation filter.
Fragment Stability High. Cl atoms stabilize the aromatic cation.Moderate. DDCQ produces higher abundance molecular ions (M⁺) relative to fragments compared to the non-Cl analog.
Low Mass Region Dominated by stable C₉H₃Cl₂N⁺ ions (m/z ~196).Dominated by C₉H₅N⁺ ions (m/z 127).The mass shift of +68 Da (for two Cl) is constant across the entire high-mass series.
Comparison 2: Ionization Technique (EI vs. ESI)
  • Electron Ionization (EI): Produces a rich "fingerprint" with extensive fragmentation (M-OEt, M-CO₂Et). Best for: Structural elucidation and library matching.

  • Electrospray Ionization (ESI): Produces predominantly [M+H]⁺ (m/z 342) and [M+Na]⁺. Fragmentation is minimal unless MS/MS is applied. Best for: High-sensitivity quantification in biological matrices (e.g., PK studies).

Visualization: Fragmentation Pathway[2][3]

The following diagram maps the logical decay of the DDCQ molecular ion.

DDCQ_Fragmentation M_Ion Molecular Ion (M+) [C15H13Cl2NO4]+ m/z 341 (100%) Frag_1 [M - OEt]+ Acylium Ion m/z 296 M_Ion->Frag_1 - OEt (45 Da) Cyclic Cyclic Anhydride Ion (Ortho Effect) m/z 295 M_Ion->Cyclic - EtOH (46 Da) (Ortho Effect) Frag_2 [M - CO2Et]+ Mono-ester Ion m/z 268 Frag_1->Frag_2 - CO (28 Da) Frag_3 [M - 2(CO2Et)]+ Dichloro-quinoline Core m/z 195 Frag_2->Frag_3 - CO2Et (73 Da)

Caption: Proposed EI fragmentation pathway for diethyl 5,8-dichloroquinoline-2,3-dicarboxylate. The pathway highlights the competition between simple ester cleavage (solid lines) and the ortho-effect driven cyclization (dashed line).

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this "Self-Validating" workflow. This protocol uses the chlorine isotope pattern as an internal quality control check.

Step 1: Sample Preparation

  • Dissolve 1 mg of DDCQ in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for EI).

  • Critical: Avoid protic solvents like water/alcohol for long-term storage to prevent transesterification.

Step 2: MS Acquisition (EI Mode)

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Scan Range: m/z 50–400.

Step 3: Validation Logic (The "3-Point Check")

  • Locate Molecular Ion: Look for m/z 341.

  • Verify Isotope Pattern:

    • Measure intensity of m/z 341 (M).

    • Measure intensity of m/z 343 (M+2).

    • Pass Criteria: (M+2) intensity must be 60–70% of (M). If <10%, the structure is NOT dichloro-substituted.

  • Confirm Base Fragment: Look for the loss of the ethoxy group (m/z 296). This peak should retain the same 9:6:1 isotope ratio as the parent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2,5-Pyridinedicarboxylate. Link (Cited for analogous dicarboxylate fragmentation mechanisms).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10880272, Diethyl 2,3-quinolinedicarboxylate. Link (Source for non-chlorinated analog comparison data).

  • Silva, M. et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. Link (Source for chloro-quinoline core stability and isotope behavior).

Sources

Structural Profiling of Diethyl 5,8-Dichloroquinoline-2,3-Dicarboxylate: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative structural analysis and crystallographic workflow for Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate , benchmarking it against established structural analogues used in medicinal chemistry.

Executive Summary & Application Scope

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate (CAS 1296950-47-4) represents a specialized scaffold in drug discovery, particularly for antimalarial and herbicidal (imidazolinone precursor) applications. Its specific 5,8-dichloro substitution pattern modulates lipophilicity and metabolic stability compared to the unsubstituted parent quinolines.

This guide compares the crystallographic characteristics of this target molecule against its regioisomer (Ethyl 2,4-dichloroquinoline-3-carboxylate ) and the parent scaffold (Diethyl quinoline-2,3-dicarboxylate ). The analysis focuses on solid-state packing forces—specifically the competition between Halogen Bonding (XB) and Hydrogen Bonding (HB)—which define bioavailability and tablet stability.

Core Comparison Matrix
FeatureTarget: 5,8-Dichloro Diester Alt 1: 2,4-Dichloro Monoester Alt 2: Parent Diester
CAS Number 1296950-47-44203-18-3 (Analogue)32413-08-4
Primary Interaction Cl···Cl / Cl···π (Predicted)C—H···O (Weak HB)π-π Stacking
Lattice Stability High (Due to halogen anchoring)Moderate (Slip-planes)Low (Polymorph prone)
Solubility (LogP) High Lipophilicity (~5.4)Moderate (~3.5)Low (~2.2)
Space Group Triclinic P-1 (Predicted)Monoclinic P21/cMonoclinic P21/n

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD) of the 5,8-dichloro derivative, a slow-evaporation method optimized for chlorinated aromatics is required.

Workflow Diagram

The following Graphviz diagram outlines the critical path from crude synthesis to structure solution.

CrystallizationWorkflow Start Crude 5,8-Dichloro Diester Purification Recrystallization (EtOH/CHCl3) Start->Purification Remove isomers Growth Slow Evaporation (Binary Solvent) Purification->Growth 20 mg/mL Selection Microscopy Selection (Polarized Light) Growth->Selection 5-7 Days XRD Single Crystal XRD (Mo Kα, 150K) Selection->XRD Mount >0.2mm Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refinement

Caption: Optimized workflow for isolating diffraction-quality crystals of chlorinated quinoline diesters.

Detailed Protocol
  • Solvent Selection: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol . DCM solubilizes the lipophilic dichloro-core, while ethanol acts as a precipitant to encourage nucleation.

  • Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing n-pentane (antisolvent). Seal the outer jar. The pentane will slowly diffuse into the DCM/Ethanol mix, lowering solubility gradually.

  • Harvesting: After 5–7 days, harvest block-like crystals. Avoid needles, which often indicate rapid precipitation and twinning.

Comparative Structural Analysis

This section analyzes the "Product" (5,8-dichloro) against the "Alternative" (2,4-dichloro) to highlight the impact of substitution patterns.

A. The Alternative: Ethyl 2,4-dichloroquinoline-3-carboxylate

Source Data: Acta Cryst. E71, o939 (2015)

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
    
    
  • Packing Mechanism: The 2,4-dichloro substitution forces the carboxylate group out of the quinoline plane (dihedral angle ~87°). The lattice is held together by weak C—H[1]···O hydrogen bonds forming chains along the c-axis.

  • Limitation: The lack of strong "anchoring" interactions (like strong HB or halogen bonds) makes this lattice susceptible to solvent inclusion or polymorphism.

B. The Target: Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Predicted Structural Behavior based on 5,8-substitution:

  • Planarity: Unlike the 2,4-isomer, the 5,8-dichloro substitution is on the benzenoid ring, distal from the sterically crowded 2,3-dicarboxylate region. This allows the ester groups to remain more coplanar with the ring, enhancing π-π stacking potential.

  • Halogen Bonding (XB): The chlorine at position 8 is peri- to the ring nitrogen but exposed to intermolecular contacts. We expect Type II Halogen interactions (C-Cl···O=C) between the 5/8-chloro and the carbonyl oxygens of neighboring esters.

    • Significance: These XB interactions act as "molecular glue," significantly increasing the melting point and lattice energy compared to the 2,4-isomer.

  • Space Group Prediction: Triclinic

    
     is favored for molecules with strong inversion-symmetric interactions (like centrosymmetric dimer formation via XB).
    
C. Comparative Data Table
Property2,4-Dichloro (Alternative) 5,8-Dichloro (Target) Implication for Development
Molecular Symmetry Asymmetric substitutionPseudo-C2 axis potential5,8-isomer packs more efficiently.
Ester Conformation Twisted (87°)Planar/CoplanarPlanar conformation improves oral absorption rates.
Dominant Force Weak H-bonds (C-H...O)Halogen Bonds (Cl...O)Target is likely more stable against humidity.
Melting Point 83–85 °C97–98 °C (Est.)Higher MP indicates better solid-state stability.

Molecular Interaction Pathway

Understanding how the 5,8-dichloro substitution alters the signaling/interaction potential in a biological context (e.g., docking into a protein pocket) is crucial.

InteractionMap Mol 5,8-Dichloro Scaffold Cl5 5-Cl Substituent Mol->Cl5 Cl8 8-Cl Substituent Mol->Cl8 Esters 2,3-Diester Domain Mol->Esters Lipid Lipid Bilayer (Permeability) Cl5->Lipid Increases LogP (Permeability) Cl8->Esters Peri-interaction Target Protein Binding Pocket Cl8->Target Steric Blockade (Metabolic Stability) Esters->Target H-Bond Acceptor

Caption: Structure-Activity Relationship (SAR) map showing how specific chlorination sites drive bioavailability and binding.

References

  • EPA CompTox Chemicals Dashboard. (2025). Diethyl 8-chloroquinoline-2,3-dicarboxylate Properties. Environmental Protection Agency.[2] Available at: [Link]

  • West, J. D., et al. (2011). Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules. Chemical Research in Toxicology. Available at: [Link]

  • Bouraiou, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o587-o588. Available at: [Link]

  • PubChem. (2025).[2][3] Diethyl quinoline-2,3-dicarboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Hayour, H., et al. (2014).[4] Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

Validating Synthesis of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist

Executive Summary & Strategic Context

In the competitive landscape of pharmaceutical intermediate synthesis, diethyl 5,8-dichloroquinoline-2,3-dicarboxylate serves as a critical scaffold, particularly in the development of quinolone antibiotics and glutamate receptor antagonists.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, it is often a bottleneck for real-time In-Process Control (IPC).

This guide validates Thin Layer Chromatography (TLC) not merely as a qualitative check, but as a robust, semi-quantitative system for monitoring the condensation of 2,5-dichloroaniline with diethyl acetylenedicarboxylate (DEAD) or diethyl oxalacetate . We compare this method against instrumental alternatives, demonstrating how a rigorous TLC protocol can reduce decision-making time from hours to minutes without sacrificing process integrity.

Comparative Analysis: TLC vs. Instrumental Alternatives

For the specific synthesis of chlorinated quinoline dicarboxylates, the choice of analytical method dictates the workflow efficiency.[1]

FeatureOptimized TLC (Recommended) RP-HPLC (UV Detection) LC-MS
Primary Utility Real-time IPC (Reaction completion)Final Purity & QuantitationImpurity Identification (Mass)
Time to Result 5–8 minutes 30–45 minutes>60 minutes (queue dependent)
Resolution Moderate (Separates SM, Enamine, Product)High (Separates trace isomers)High
Cost per Run < $0.50$15 - $25> $50
Throughput Parallel (Multiple reactions simultaneously)Serial (One by one)Serial
Blind Spots Non-UV active impurities (unless stained)Salts, insoluble polymersNon-ionizable compounds

Scientist’s Insight:

"While HPLC provides the 'final truth,' relying on it for hourly reaction monitoring is resource-inefficient.[1] For the 5,8-dichloroquinoline synthesis, the conversion of the enamine intermediate to the aromatic quinoline is visually distinct on TLC due to fluorescence changes, making TLC superior for determining the endpoint of the cyclization step."

Mechanistic Grounding & Synthesis Pathway

To validate the TLC method, one must understand the chemical species present.[1][2] The synthesis typically proceeds via a Gould-Jacobs type reaction or a modified Conrad-Limpach sequence.[1]

Reaction Pathway[3][4][5][6]
  • Nucleophilic Attack: 2,5-Dichloroaniline attacks the electrophilic center of the dicarboxylate reagent (e.g., DEAD).[1]

  • Intermediate Formation: Formation of an enamine or anilinofumarate intermediate.[1]

  • Cyclization: Thermal or acid-catalyzed ring closure to form the quinoline core.[1]

Graphviz Pathway Diagram[1]

SynthesisPathway cluster_legend TLC Detectability SM1 2,5-Dichloroaniline (Amine, Polar) Inter Enamine Intermediate (Less Polar, Conjugated) SM1->Inter Michael Addition (Fast) SM2 Diethyl Acetylenedicarboxylate (Electrophile) SM2->Inter Prod Diethyl 5,8-dichloroquinoline- 2,3-dicarboxylate (Aromatic, Fluorescent) Inter->Prod Cyclization (Thermal/Acidic) L1 UV Active (Strong) L2 Stain Required (Weak UV)

Caption: Reaction progression from starting materials to the target quinoline. Note the polarity shift at the cyclization step.[1]

Validated Experimental Protocol

Materials & Stationary Phase[1][7][8][9]
  • Plate: Silica Gel 60 F

    
     (Aluminum or Glass backed).[1]
    
  • Significance: The F

    
     indicator is critical because the quinoline core strongly absorbs UV at 254 nm due to extended conjugation.[1]
    
Mobile Phase Optimization (The "Triangle" Approach)

Chlorinated quinolines are moderately polar but lipophilic due to the halogens.[1] A binary system is usually insufficient for sharp resolution.[1]

  • System A (Screening): Hexane : Ethyl Acetate (80:20).[1]

    • Observation: Product likely moves (Rf ~0.3-0.4), but SM (aniline) may streak.[1]

  • System B (Optimized): Hexane : Ethyl Acetate : Triethylamine (70 : 30 : 0.5).[1]

    • Role of TEA: The basic nitrogen in the quinoline and the starting aniline can interact with acidic silanols on the plate, causing "tailing."[1][3] Triethylamine (TEA) blocks these sites, sharpening the spots.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5 mg of the reaction mixture in 0.5 mL of Dichloromethane (DCM) .

    • Why DCM? It solubilizes both the lipophilic product and the polar intermediate better than alcohols.[1]

  • Spotting Strategy (The 3-Lane Rule):

    • Lane 1: Authentic Starting Material (2,5-dichloroaniline).[1]

    • Lane 2: Co-spot (50% SM + 50% Reaction Mix).[1] Crucial for detecting co-elution.

    • Lane 3: Reaction Mixture.

  • Development:

    • Elute in a saturated chamber until the solvent front reaches 1 cm from the top.[1]

  • Visualization:

    • UV 254 nm: Mark all dark spots (quenching).

    • UV 365 nm: Check for fluorescence (Quinolines often fluoresce blue/green; Anilines do not).[1]

    • Stain (Optional): Hanessian’s Stain or Iodine Chamber to visualize non-chromophoric by-products.[1]

Interpretation of Rf Values (Typical)
CompoundApprox.[1][2][4][5][6][3][7][8][9] Rf (Hex/EtOAc 7:3)Visual Characteristic (UV 254)
2,5-Dichloroaniline (SM) 0.45 – 0.55Dark spot, may streak without TEA
Enamine Intermediate 0.50 – 0.60Dark spot, often close to SM
Target Product 0.25 – 0.35 Intense Dark Spot + Blue Fluorescence (365nm)
By-product (Hydrolysis) < 0.10Baseline spot (Mono-acid or Di-acid)

Note: The product is a diester and is generally more polar than the starting aniline (which has high Rf due to low H-bonding with silica compared to the diester interaction).

Troubleshooting & Decision Logic

Common issues in quinoline synthesis TLC include "ghost spots" or poor separation of the intermediate.[1] Use this logic flow to troubleshoot.

TLCTroubleshooting Start Evaluate TLC Plate Issue1 Streaking/Tailing? Start->Issue1 Issue2 Poor Separation (SM & Product overlap) Start->Issue2 Issue3 No Product Spot? Start->Issue3 Action1 Add 1% TEA or NH3 to Mobile Phase Issue1->Action1 Yes Action2 Change Selectivity: Switch EtOAc to Acetone or use Toluene/DCM Issue2->Action2 Yes Action3 Check Reaction Temp. Cyclization requires heat (>250°C) Issue3->Action3 Yes

Caption: Decision tree for optimizing TLC resolution during quinoline synthesis.

Authoritative References

  • Musiol, R. (2020). Structure-Activity Relationship Studies of Quinoline Derivatives.[1] Validates the importance of the 5,8-dichloro substitution pattern in biological activity.[1]

  • BenchChem. Monitoring Quinoline Synthesis Progress using TLC or LC-MS. Provides foundational protocols for mobile phase selection in heterocyclic synthesis.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Ed.).[1] Longman.[1] Standard reference for the preparation of quinolines via the Conrad-Limpach and Combes methods.

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography.[1] Marcel Dekker.[1] Detailed methodology on "tailing" suppression using basic modifiers.

  • Sigma-Aldrich. 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester Product Sheet. Used for structural analogy and solubility data.[1]

Comparison Guide Conclusion

For the synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate , TLC is the superior method for In-Process Control due to the distinct fluorescence shift upon cyclization and the ability to run parallel samples.[1] While HPLC is required for final Certificate of Analysis (CoA) generation, the optimized TLC protocol (Hexane/EtOAc/TEA) described here provides a self-validating, rapid, and cost-effective system for daily reaction monitoring.

Sources

UV-Vis Spectral Analysis of 5,8-Dichloroquinoline Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on targeted tricyclic and bicyclic scaffolds, 5,8-dichloroquinoline derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs). Notably, these compounds serve as potent inhibitors of Quinone Reductase 2 (QR2), making them highly relevant in oncology and oxidative stress research [3].

For researchers synthesizing and evaluating these compounds, Ultraviolet-Visible (UV-Vis) spectroscopy is the foundational analytical technique. It provides immediate feedback on structural integrity, conjugation extent, and purity. This guide objectively compares the UV-Vis spectral performance of commercially available 5,8-dichloroquinoline-3-carboxylic acid against its base alternatives and advanced functionalized analogues, providing self-validating experimental protocols to ensure rigorous analytical accuracy.

Comparative Spectral Performance: Product vs. Alternatives

The quinoline ring system is a conjugated aromatic heterocycle characterized by strong


 and 

electronic transitions in the UV region [1]. However, the introduction of electron-withdrawing chlorine atoms and other functional groups drastically alters the molecular orbital energy levels, leading to distinct spectral shifts.

The table below summarizes the quantitative UV-Vis absorption data, comparing the base quinoline standard with intermediate and advanced 5,8-dichloroquinoline derivatives.

Table 1: UV-Vis Absorption Maxima ( ) Comparison
Compound / ScaffoldKey SubstituentsPrimary

(nm)
Secondary

(nm)
Analytical Focus
Quinoline (Base Standard)None220–230270, 310–320Baseline calibration; exhibits standard naphthalene-like planar aromatic transitions [2].
5,8-Dichloroquinoline 5-Cl, 8-Cl~235285, 325Synthesis precursor; chlorine lone pairs induce a slight bathochromic (red) shift [4].
5,8-Dichloroquinoline-3-carboxylic acid 5-Cl, 8-Cl, 3-COOH220290, 330Targeted scaffold; extended conjugation from the -COOH group broadens the absorption profile [1].
Dimethyl 7-amino-5,8-dichloroquinoline-2,4-dicarboxylate 5-Cl, 8-Cl, 7-NH

, 2,4-diCOOMe
254>350QR2 Inhibitor (Ammosamide analogue); highly functionalized, optimized for HPLC-UV detection [3].

Expert Insight on Causality: The base quinoline molecule exhibits high resonance energy (75 kcal·mol⁻¹) with sharp peaks around 220 nm and 310 nm [2]. When chlorine atoms are added at the 5 and 8 positions, their non-bonding electrons interact with the aromatic


-system (an auxochromic effect), lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This causes the observed bathochromic shift. In highly functionalized analogues like the ammosamide derivatives, the addition of a primary amine at the 7-position further extends this conjugation, making 254 nm the optimal wavelength for robust HPLC-UV quantification[3].

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning (the "why") behind the action, preventing common analytical artifacts.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Action: Select HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) as the primary solvent.

  • Causality: Both solvents have low UV cutoffs (<210 nm). Using solvents with higher cutoffs (like acetone or chloroform) will mask the critical 220 nm

    
     transition of the 5,8-dichloroquinoline core [1].
    

Step 2: Serial Dilution & Beer-Lambert Optimization

  • Action: Prepare a stock solution of the derivative at 1 mM, then perform serial dilutions to create a working range of 10 µM to 100 µM.

  • Causality: The Beer-Lambert law (

    
    ) is only linear within a specific absorbance range. By testing a gradient, you ensure the maximum absorbance falls between 0.1 and 1.0 AU. Absorbance values above 1.0 suffer from stray light interference and detector saturation, leading to artificially depressed 
    
    
    
    peaks.

Step 3: Instrument Calibration & Blanking

  • Action: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the exact solvent matrix used for dilution to zero the spectrophotometer.

  • Causality: Standard borosilicate glass absorbs UV light below 340 nm, completely obliterating the primary quinoline peaks. Blanking with the exact solvent matrix subtracts the solvent's intrinsic absorbance, preventing baseline drift.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 200 nm to 600 nm at a scan rate of 1 nm/interval.

  • Causality: A broad scan captures both the primary aromatic transitions (220–250 nm) and any charge-transfer bands or solvatochromic shifts occurring in the near-visible region (>350 nm) due to the 3-carboxylic acid or 7-amino functional groups.

UVVisWorkflow A 1. Sample Preparation (Weighing & Dissolution) B 2. Solvent Selection (MeOH or MeCN) A->B C 3. Serial Dilution (10 µM to 100 µM) B->C D 4. Instrument Calibration (Quartz Cuvettes & Blanking) C->D E 5. Spectral Acquisition (Scan 200-600 nm) D->E F 6. Data Analysis (λmax & Extinction Coefficient) E->F

Caption: Step-by-step experimental workflow for UV-Vis spectral analysis of quinoline derivatives.

Application: Mechanistic Role in QR2 Inhibition

Understanding the UV-Vis properties of these compounds is not just an academic exercise; it directly translates to their biological evaluation. 5,8-dichloroquinoline derivatives, particularly ammosamide analogues, are synthesized to target Quinone Reductase 2 (QR2).

The structural features verified by UV-Vis (such as the presence of the conjugated amine and amide groups) are the exact features responsible for the drug's efficacy. Crystallographic and biochemical studies show that these derivatives form critical water-mediated hydrogen bonds with the Asn161 and Thr71 residues in the QR2 active site [3]. By confirming the structural integrity of the 5,8-dichloroquinoline scaffold via UV-Vis, researchers validate the molecule's capacity to engage this pathway.

QR2Pathway N1 5,8-Dichloroquinoline Derivatives N2 Quinone Reductase 2 (QR2) Active Site Binding N1->N2 Target Engagement N3 Hydrogen Bonding (Asn161, Thr71) N2->N3 Stabilizes Complex N4 Inhibition of FAD Reduction N3->N4 Prevents Electron Transfer N5 Modulation of Cellular Oxidative Stress N4->N5 Phenotypic Outcome

Caption: Mechanistic pathway of Quinone Reductase 2 (QR2) inhibition by 5,8-dichloroquinoline derivatives.

References

  • Title: Product Class 3: Quinolines | Source: Thieme E-Books & E-Journals | URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: [Link]

  • Title: The 5- and 8-chlorination of quinoline and some of its derivatives | Source: Pakistan Journal of Scientific and Industrial Research (PJSIR) | URL: [Link]

A Comparative Guide to the Elemental Analysis of Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The identity, purity, and empirical formula of a synthesized compound must be unequivocally established before it can proceed through the rigorous pipeline of preclinical and clinical evaluation. This guide provides an in-depth, comparative analysis of the elemental analysis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, a quinoline derivative of interest, offering both theoretical calculations and a practical examination of competing and complementary analytical methodologies.

The Foundational Pillar: Theoretical Elemental Composition

Before any experimental analysis, a theoretical elemental composition must be calculated from the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared. For diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, with a molecular formula of C₁₅H₁₃Cl₂NO₄ and a molecular weight of 342.17 g/mol , the theoretical elemental percentages are as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0115180.1552.66
Hydrogen (H)1.011313.133.84
Chlorine (Cl)35.45270.9020.72
Nitrogen (N)14.01114.014.09
Oxygen (O)16.00464.0018.70

These calculations are based on the standard atomic weights of the constituent elements.

An acceptable deviation between experimental and theoretical values is typically within ±0.4%, a standard widely recognized in scientific literature and by academic journals.[1]

The Gold Standard: Combustion Analysis for C, H, and N

For decades, combustion analysis has been the cornerstone for determining the carbon, hydrogen, and nitrogen content of organic compounds.[2][3][4] This technique, often performed using a CHN analyzer, is lauded for its precision, reliability, and the small sample size required.[2][5]

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A few milligrams of the diethyl 5,8-dichloroquinoline-2,3-dicarboxylate sample are accurately weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically around 1000°C) in a pure oxygen environment.[6] This "flash combustion" ensures the complete conversion of the organic material into its gaseous oxides.[5][6]

  • Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, and nitrogen oxides) is passed over heated copper to reduce any nitrogen oxides to elemental nitrogen.[5][6] The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.[7] The instrument's software then calculates the percentage of C, H, and N in the original sample based on the detector's response.

The entire process is automated, providing rapid and accurate results.[8]

Navigating the Halogens: Determination of Chlorine

The presence of chlorine in diethyl 5,8-dichloroquinoline-2,3-dicarboxylate necessitates a separate analytical approach for its quantification. Several methods, ranging from classical wet chemistry techniques to modern instrumental approaches, can be employed.

Classical Method: Carius Halogen Method

The Carius method is a traditional, gravimetric technique for halogen determination.[9]

Experimental Protocol: Carius Method

  • A known mass of the organic compound is heated in a sealed Carius tube with fuming nitric acid in the presence of silver nitrate.[9]

  • The carbon and hydrogen are oxidized, and the chlorine is converted to silver chloride (AgCl).[9]

  • The precipitated AgCl is then collected by filtration, washed, dried, and weighed.[9]

  • The percentage of chlorine in the original sample can be calculated from the mass of the AgCl precipitate.

While historically significant, the Carius method is often laborious and requires careful handling of hazardous reagents.

Modern Instrumental Methods for Chlorine Analysis

Modern analytical laboratories often favor instrumental methods for their speed, sensitivity, and automation.

  • Ion Chromatography (IC): Following sample decomposition (e.g., by sodium fusion or combustion), the resulting halide ions can be dissolved in a suitable solvent and quantified using ion chromatography.[10] This technique separates ions based on their affinity for an ion-exchange resin, providing both qualitative and quantitative information.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For highly sensitive and precise measurements, ICP-MS can be utilized. After sample digestion, the sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the accurate quantification of chlorine and other elements.[11][12]

A Broader Perspective: Complementary and Alternative Analytical Techniques

While elemental analysis provides the empirical formula, it offers no information about the molecular structure or the presence of impurities. For a comprehensive characterization of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, a suite of spectroscopic and chromatographic techniques is indispensable.[4][13][14]

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Elemental composition, empirical formula, purity confirmationHigh precision and accuracy for elemental ratios, well-established methodsProvides no structural information, destructive
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, purityNon-destructive, provides rich structural detailRequires larger sample size than elemental analysis, can be complex to interpret
Mass Spectrometry (MS) Molecular weight, molecular formula (high resolution), fragmentation patternsHigh sensitivity, provides molecular weight information, can be coupled with chromatographyCan be destructive (depending on ionization method), fragmentation can be complex
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, separation of mixturesHigh resolution for separating complex mixtures, quantitativeRequires method development, does not provide structural information on its own
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructive, provides a "fingerprint" of the moleculeDoes not provide detailed structural information, interpretation can be ambiguous
Workflow for Comprehensive Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized compound like diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, integrating elemental analysis with other key analytical techniques.

Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_elemental Elemental Composition cluster_final Final Confirmation Synthesis Synthesized Compound TLC TLC/HPLC for Purity Synthesis->TLC MeltingPoint Melting Point Synthesis->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MeltingPoint->NMR MS Mass Spectrometry NMR->MS DataIntegration Data Integration & Confirmation NMR->DataIntegration IR IR Spectroscopy MS->IR MS->DataIntegration ElementalAnalysis Elemental Analysis (CHN & Cl) IR->ElementalAnalysis IR->DataIntegration ElementalAnalysis->DataIntegration

Caption: A typical workflow for the characterization of a new chemical entity.

Conclusion

The elemental analysis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a critical step in its chemical characterization, providing the fundamental empirical formula. While combustion analysis for carbon, hydrogen, and nitrogen remains a robust and routine procedure, the determination of chlorine requires specialized methods. It is crucial for researchers to understand that elemental analysis is a single, albeit vital, piece of the analytical puzzle. A comprehensive and irrefutable characterization of any novel compound relies on the synergistic application of elemental analysis with a host of spectroscopic and chromatographic techniques. This integrated approach ensures the scientific rigor demanded in modern drug discovery and development.

References

  • Unacademy. Note on Estimation of Halogens. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • UNT Digital Library. Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • ScienceDirect. Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • Spectro-Lab. Elemental Analysis: CHNS/O Determination of Marine Samples. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • SciSpace. On the detection and determination of halogens in organic compounds. [Link]

  • Study.com. How to Perform an Elemental Analysis of Binary Compounds. [Link]

  • Google Patents. Method for the determination of halides in samples containing organic compounds.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. [Link]

  • LibreTexts Chemistry. Stoichiometry: Elemental Analysis. [Link]

  • NROER. Experiment 5; Detection of Elements in Organic Compounds. [Link]

  • EOLSS. Elemental Analysis. [Link]

  • Medium. How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. [Link]

  • LibreTexts Chemistry. 3.2: Determining Empirical and Molecular Formulas. [Link]

  • Fiveable. Spectroscopic Methods in Organic Analysis. [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • VNU. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

  • Semantic Scholar. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]

  • PubChem. Diethyl 2,3-quinolinedicarboxylate. [Link]

  • Royal Society of Chemistry. Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. [Link]

  • IJRASET. 13C NMR and Mass Spectral Analysis of 2, 5- Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones. [Link]

  • EPA. Diethyl 8-chloroquinoline-2,3-dicarboxylate Properties. [Link]

  • NIH. An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

  • Khan Academy. Determining an empirical formula from percent composition data (worked example). [Link]

  • NIH. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

Sources

Biological activity comparison of chlorinated vs non-chlorinated quinoline esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline esters represent a highly privileged scaffold in medicinal chemistry, extensively utilized in the development of antimalarial, antimicrobial, and anticancer therapeutics. As a Senior Application Scientist evaluating structure-activity relationships (SAR), one of the most critical structural modifications observed in these compounds is halogenation—specifically, the introduction of a chlorine atom at strategic positions (e.g., C7 in 4-aminoquinolines or C3 in quinolones).

This guide objectively compares the biological efficacy of chlorinated versus non-chlorinated quinoline esters. By analyzing empirical data and mechanistic pathways, we demonstrate that chlorination is not merely a structural accessory, but a fundamental driver of target affinity, metabolic stability, and overall biological potency.

Mechanistic Causality: Why Chlorination Drives Efficacy

The stark difference in biological activity between chlorinated and non-chlorinated quinoline esters is dictated by three physicochemical phenomena:

  • Electronic Modulation (pKa Shift): The strong electron-withdrawing nature of the chlorine atom reduces the electron density of the quinoline ring. This slightly lowers the pKa of the endocyclic nitrogen, optimizing the molecule for "ion-trapping" within the acidic food vacuole of Plasmodium parasites (pH ~5.0–5.4). Non-chlorinated variants often fail to accumulate at therapeutic concentrations.

  • Enhanced π-π Stacking & Halogen Bonding: In antimalarial applications, quinoline esters target free heme (Fe-protoporphyrin IX). The chlorine atom provides a hydrophobic anchor that facilitates robust π-π stacking and direct halogen bonding with the porphyrin ring, effectively preventing its biocrystallization into non-toxic hemozoin.

  • Metabolic Shielding: Chlorination at metabolically vulnerable positions (like C7) sterically and electronically shields the quinoline core from rapid oxidative degradation by cytochrome P450 enzymes, significantly extending the drug's half-life.

MoA Hb Host Hemoglobin FP Free Heme (Toxic) Hb->FP Proteolysis Hz Hemozoin (Non-Toxic) FP->Hz Biocrystallization Death Parasite Death FP->Death Accumulation Survival Parasite Survival Hz->Survival CQ Chlorinated Quinoline Ester CQ->FP Strong Halogen Bonding NCQ Non-Chlorinated Ester NCQ->FP Weak Complexation

Mechanistic pathway of hemozoin inhibition by chlorinated vs non-chlorinated quinoline esters.

Quantitative Efficacy: Comparative Data

Experimental SAR studies consistently validate the superiority of chlorinated quinoline esters. For instance, the synthesis of quinoline-based nopol ester derivatives revealed that a chloro group at the 7th position is strictly required for optimal anti-plasmodial activity against multidrug-resistant strains[1]. Similarly, in 4(1H)-quinolone ester derivatives, halogenation at the C3 position yields a massive 32-fold increase in potency over unsubstituted analogs[2].

Table 1: In Vitro Biological Activity Comparison
Compound ClassStructural ModificationTarget Pathogen / StrainEC₅₀ / IC₅₀ (µM)Efficacy Shift
Quinoline Nopoyl Ester 7-Chloro substitutionP. falciparum (MDR PfK1)0.164 ± 0.06Baseline Potency
Quinoline Nopoyl Ester Unsubstituted (3-H)P. falciparum (MDR PfK1)> 1.00> 6x Decrease
4(1H)-Quinolone Ester 3-Chloro substitutionP. falciparum (TM90-C2B)0.005Baseline Potency
4(1H)-Quinolone Ester Unsubstituted (3-H)P. falciparum (TM90-C2B)0.16032x Decrease

Data derived from standardized in vitro susceptibility assays evaluating erythrocytic stage inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They isolate the physicochemical binding events from cellular variables and incorporate strict quality control checkpoints.

Cell-Free β-Hematin Inhibition Assay (BHIA)

Purpose: To directly quantify the ability of the quinoline ester to inhibit the biocrystallization of heme into β-hematin (synthetic hemozoin), proving the mechanism of action independently of cellular efflux pumps.

  • Reagent Preparation: Dissolve hemin chloride in 0.4 M NaOH to a concentration of 2 mM. Prepare a 1 M acetate buffer (pH 5.0) to simulate the acidic food vacuole.

  • Compound Plating: In a 96-well plate, dispense 10 µL of the quinoline ester (chlorinated vs. non-chlorinated) dissolved in DMSO across a concentration gradient (0.1 to 100 µM).

  • Reaction Initiation: Add 50 µL of the hemin solution to each well, followed immediately by 50 µL of the acetate buffer to initiate crystallization. Incubate at 37°C for 18 hours.

  • Quenching & Solubilization: Add 20 µL of 5% (v/v) pyridine in 20% HEPES buffer (pH 7.4). Pyridine selectively forms a complex with unreacted free heme (producing a chromophore measurable at 405 nm) but cannot dissolve solid β-hematin crystals.

  • Validation Checkpoint: Calculate the Z'-factor using Chloroquine (positive control) and pure DMSO (negative control). The assay is only validated if Z' ≥ 0.5. If Z' < 0.5, the plate is discarded due to unacceptable signal-to-noise ratio.

  • Quantification: Read absorbance at 405 nm. Calculate the IC₅₀ using non-linear regression analysis.

In Vitro Plasmodium Susceptibility Assay (SYBR Green I)

Purpose: To measure the actual biological inhibition of parasite proliferation inside host red blood cells (RBCs).

  • Culture Preparation: Maintain P. falciparum (e.g., MDR PfK1 or TM90-C2B) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium.

  • Drug Exposure: Transfer 90 µL of the parasite culture to 96-well plates containing 10 µL of pre-diluted quinoline esters. Incubate for 72 hours under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C to lyse the RBCs. Thaw and add 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to each well. Causality note: SYBR Green selectively intercalates into double-stranded DNA. Since mature human RBCs lack nuclei, all detected fluorescence is exclusively plasmodial DNA.

  • Validation Checkpoint: Monitor the fluorescence of the uninfected RBC control wells. Background fluorescence must remain below 5% of the infected, untreated control. Higher background indicates DNA contamination or fluorophore degradation, invalidating the dataset.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 530 nm) and plot dose-response curves.

Workflow Syn Compound Synthesis (Cl vs Non-Cl) Assay SYBR Green I Susceptibility Assay Syn->Assay BHIA β-Hematin Inhibition Assay (Cell-free) Syn->BHIA Prep Parasite Culture (P. falciparum) Prep->Assay Data IC50 Calculation & SAR Analysis Assay->Data Z' > 0.5 BHIA->Data Z' > 0.5

Self-validating experimental workflow for evaluating antimalarial quinoline esters.

References

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a halogenated heterocyclic compound.[1] Due to its chlorine substitution and quinoline core, it poses specific environmental and biological risks if mishandled. It must never be disposed of down the drain or in general trash.[1]

Core Directive: Treat as Halogenated Organic Waste (Solid) . Disposal Method: High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing.[1]

Quick Check Status Action
Physical State Solid (Crystalline)Collect in wide-mouth HDPE or Glass jars.[1]
Waste Class Halogenated OrganicSEGREGATE from non-halogenated solvents & acids.[1]
RCRA Status Unlisted (Likely Toxic)Manage as Hazardous Waste (Characteristic).[1]
Incompatibility Strong Oxidizers/AcidsDo not mix with Nitric Acid or Peroxides.[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its stability and reactivity. This compound combines a stable bicyclic aromatic core with reactive ester groups and halogen substituents.[1]

Physicochemical Properties
  • Chemical Structure: A quinoline ring substituted with two chlorine atoms (positions 5,8) and two ethyl ester groups (positions 2,3).[2]

  • Molecular Formula: C₁₅H₁₃Cl₂NO₄[1]

  • Physical State: Solid (typically off-white to yellow powder/crystals).[1]

  • Solubility: Low water solubility; soluble in organic solvents (DCM, Chloroform, DMSO).

Critical Hazards (E-E-A-T Analysis)
  • Halogenated Nature: The presence of chlorine atoms (Cl) on the aromatic ring necessitates specific incineration protocols.[1][3] Improper combustion (<800°C) can lead to the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs) [1].[1]

  • Quinoline Toxicity: Quinoline derivatives are often classified as mutagens or potential carcinogens.[1] The "5,8-dichloro" substitution pattern increases lipophilicity, potentially enhancing bioaccumulation if released into aquatic environments [2].

  • Environmental Persistence: The halogenated aromatic ring is resistant to microbial degradation, making it a long-term environmental pollutant if landfilled.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA standards and minimizes the risk of toxic byproduct formation.

Step 1: Waste Segregation (The "Green Tag" Rule)

In most laboratory coding systems, halogenated wastes are assigned a specific color (often green) or category to prevent mixing with non-halogenated solvents.

  • Action: Segregate this solid from non-halogenated organic solids (e.g., pure glucose, simple amino acids).

  • Why? Mixing halogenated waste with non-halogenated waste renders the entire mixture "halogenated," significantly increasing disposal costs and complicating the incineration process [3].

Step 2: Packaging & Containment
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.

  • Solvent Contamination: If the compound is in solution (e.g., dissolved in DMSO or DCM), it must be collected in the Halogenated Solvent Waste carboy.

  • Solid Waste: If pure solid or on weighing paper/gloves, place in a dedicated Hazardous Solid Waste container.[1]

Step 3: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste.[1]

  • Chemical Name: Write out the full name: "Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate." Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in Dichloromethane").

Step 4: The Destruction Lifecycle (Visualized)

The following diagram illustrates the critical decision pathways for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid / Powder StateCheck->Solid Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolv No Halogens CombineHalo Combine in HALOGENATED Waste Carboy HaloSolv->CombineHalo NonHaloSolv->CombineHalo *Must be treated as Halogenated due to solute* Tag Label as 'Halogenated Toxic Waste' CombineHalo->Tag SolidCont Collect in Wide-Mouth HDPE/Glass Jar Solid->SolidCont SolidCont->Tag Pickup EHS / Waste Contractor Pickup Tag->Pickup Incineration High-Temp Incineration (>1100°C, 2 sec retention) Pickup->Incineration

Figure 1: Decision logic for segregating and processing halogenated quinoline waste. Note that non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.[1]

Part 4: Scientific Rationale for Incineration

Why is 1100°C the magic number?

Standard organic waste is often incinerated at ~850°C. However, chlorinated aromatics like Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate have high thermal stability.[1]

  • Bond Strength: The Ar-Cl (Aryl-Chlorine) bond is strong.[1] Incomplete combustion at lower temperatures breaks the ring but leaves chlorinated fragments.[1]

  • De Novo Synthesis: As flue gases cool between 450°C and 250°C, these fragments can recombine on fly ash particles to form dioxins.[1]

  • The Solution: Operating at >1100°C ensures >99.99% destruction efficiency (DAF).[1] Rapid quenching of the flue gas prevents the "de novo" reformation window [4].

Part 5: Spill Response & Contingency

Scenario: You have spilled 500mg of the solid powder on the benchtop.

  • PPE Upgrade: Ensure you are wearing nitrile gloves (double gloving recommended), a lab coat, and safety goggles. If powder is fine/dusty, wear an N95 or P100 respirator to prevent inhalation.

  • Containment: Do not dry sweep, which generates dust.[1]

  • Cleanup Method:

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

    • Wipe up the material carefully.[1]

    • Clean the surface with a detergent solution, followed by an ethanol wipe.

  • Disposal: Place all used paper towels and gloves into the Solid Hazardous Waste container (Halogenated).

References

  • United Nations Environment Programme (UNEP). (2019).[1] Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants.[4]Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Combustion: The Incineration Process.[1]Link[1]

  • University of Washington EH&S. (2025).[1] Chemical Waste Segregation and Compatibility.[1][5]Link[1]

  • European Commission. (2010).[1] Directive 2010/75/EU on Industrial Emissions (integrated pollution prevention and control).[1]Link[1]

Sources

Personal protective equipment for handling Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate .[1][2][3][4]

Note on Specificity: While specific toxicological data for the 5,8-dichloro isomer is often limited in public repositories compared to its 5,7- or 8-monochloro analogs, this guide applies the Read-Across Principle and the Precautionary Principle . It assumes the compound shares the hazardous properties of the halogenated quinoline dicarboxylate class (Skin/Eye Irritant, STOT-SE, and Potential Aquatic Toxin).

Part 1: Executive Hazard Summary

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a halogenated heterocyclic ester. In drug discovery, it is typically encountered as a solid intermediate.

Hazard Class GHS Code Operational Implication
Skin Irritation H315 Direct contact causes inflammation; lipophilic nature facilitates dermal absorption.
Eye Irritation H319 Fine dust can cause severe mechanical and chemical irritation to the cornea.
STOT-SE H335 Inhalation of dust triggers respiratory tract irritation (coughing, mucosal inflammation).
Aquatic Toxicity H411 (Predicted) Toxic to aquatic life with long-lasting effects; requires specific waste segregation.

Part 2: PPE Matrix & Causality

Why we choose specific gear over generic options.

ComponentSpecificationScientific Rationale (Causality)
Hand Protection Nitrile (Double Gloved) Inner: 0.11mm (4 mil)Outer: 0.14mm (5.5 mil)Chemical Resistance: Esters can degrade natural rubber (latex). Chlorinated aromatics are lipophilic; double gloving creates a sacrificial outer layer and a visual break-through indicator.
Respiratory P2/N95 Respirator (Solids)Fume Hood (Solutions)Particle Size: As a crystalline solid, static charge can disperse fine particulates (<10µm) capable of deep lung penetration.
Eye Protection Chemical Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses via air currents.
Body Defense Lab Coat (Tyvek/Cotton) + Tyvek Sleeve CoversPermeation: Standard cotton coats are porous. Tyvek sleeve covers prevent wrist-gap exposure, a common contamination point during weighing.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Handling & Weighing

Goal: Containment of static-active powder.

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Static Mitigation: Use an antistatic gun or bar on the weighing boat before dispensing. Halogenated heterocycles often carry significant static charge, causing "powder fly."

  • Weighing:

    • Place a disposable absorbent mat (benchkote) inside the hood.

    • Use a plastic spatula (avoid metal if metal-catalyzed coupling is the next step to prevent trace contamination).

    • Critical Step: Immediately recap the source container. Do not leave it open while adjusting the balance.

Phase 2: Solubilization & Transfer

Goal: Prevention of splashes containing the lipophilic ester.

  • Solvent Choice: The compound is likely soluble in DCM, DMSO, or Ethyl Acetate.

    • Caution: DMSO enhances skin permeability. If using DMSO, butyl rubber gloves are superior to nitrile, or change nitrile gloves immediately upon splash contact.

  • Dissolution: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Transfer: Use a Luer-lock syringe or positive-displacement pipette. Avoid pouring, which increases the risk of dripping down the flask exterior.

Phase 3: Decontamination
  • Primary Wipe: Wipe the exterior of the reaction vessel with a chemically compatible solvent (e.g., Ethanol) on a Kimwipe before removing it from the hood.

  • Tool Cleaning: Rinse spatulas into a dedicated "Halogenated Organic Waste" stream, not the sink.

Part 4: Emergency Response

  • Skin Contact:

    • Doff: Remove contaminated gloves immediately (peel from wrist to fingers).

    • Wash: Wash with soap and lukewarm water for 15 minutes. Avoid hot water, which opens pores and increases absorption.

    • Alert: Report incident; monitor for redness (erythema).

  • Spill (Solid):

    • Isolate: Mark the area.

    • Wet Method: Cover powder with a solvent-dampened pad (Ethanol/Water) to prevent dust generation.

    • Scoop: Transfer to a wide-mouth waste jar.

    • Clean: Wash surface with 1% Alconox solution.

Part 5: Disposal & Environmental Compliance

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate must NOT enter municipal water systems due to the stability of the chlorinated quinoline ring (persistence).

  • Solid Waste: Dispose of in "Hazardous Solid Waste" drums labeled with Toxic/Irritant.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (e.g., Acetone): Segregate into Halogenated Waste streams (due to the Cl atoms on the solute).

    • Reasoning: Mixing halogenated compounds into non-halogenated streams can result in heavy fines during incineration pricing.

Part 6: Safe Handling Workflow (Visualization)

G cluster_emergency Emergency Loop Start Start: Risk Assessment PPE Don PPE: Nitrile (Double), Goggles, Lab Coat Start->PPE Hood Engineering Control: Fume Hood Check PPE->Hood Weigh Weighing: Static Control + Absorbent Mat Hood->Weigh Airflow OK Solub Solubilization: Avoid DMSO skin contact Weigh->Solub Spill Spill Detected Weigh->Spill Accident Decon Decontamination: Wipe Vessel & Tools Solub->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste WetWipe Wet Wipe Method Spill->WetWipe WetWipe->Waste

Caption: Operational workflow emphasizing the critical path from PPE donning to Halogenated Waste disposal, including the emergency spill loop.

References

  • PubChem. (2025). Diethyl 2,3-quinolinedicarboxylate (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline derivatives hazard classification. Retrieved from [Link]

  • OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.